4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F2N2S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUBKQHDPJZQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NSN=C2C(=C1F)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
CAS Number: 1295502-53-2
This technical guide provides an in-depth overview of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole, a key building block in the field of organic electronics. Tailored for researchers, scientists, and professionals in materials science and semiconductor development, this document details the compound's properties, synthesis, and primary applications.
Compound Properties
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is a fluorinated heterocyclic compound that has garnered significant attention as a monomer for the synthesis of advanced organic semiconductors.[1] Its chemical structure and key physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1295502-53-2 | [1][2] |
| Molecular Formula | C6Br2F2N2S | [1][2] |
| Molecular Weight | 329.95 g/mol | [1] |
| Appearance | White powder or crystalline solid | [3] |
| Melting Point | 153.0-157.0 °C | [2] |
| Boiling Point | 318.2 °C at 760 mmHg | [2] |
| Purity | Typically ≥95% - 98% | [2][4][5] |
| Storage | Room temperature, sealed in a dry environment | [2][5] |
Synthesis Protocol
The synthesis of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is typically achieved through the reaction of 3,6-dibromo-4,5-difluorobenzene-1,2-diamine with thionyl chloride in the presence of a base.[2]
Experimental Methodology
Materials:
-
3,6-dibromo-4,5-difluorobenzene-1,2-diamine
-
Dichloromethane (CH2Cl2)
-
Triethylamine (Et3N)
-
Thionyl chloride (SOCl2)
-
Dilute hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice
Procedure: [2]
-
Dissolve 3,6-dibromo-4,5-difluorobenzene-1,2-diamine in dichloromethane in a reaction flask.
-
Add triethylamine to the solution and cool the mixture to 0°C using an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution, ensuring the temperature is maintained.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux at 46°C and maintain for 6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and adjust the pH to approximately 1 with dilute hydrochloric acid.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole.
Applications in Organic Electronics
The primary application of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is as a monomer for the synthesis of high-performance conjugated polymers used in organic electronic devices.[1] The electron-withdrawing nature of the fluorinated benzothiadiazole unit makes it a valuable acceptor moiety in donor-acceptor type polymers.[1][6]
Key Advantages:
-
Enhanced Electron Affinity: The fluorine atoms increase the electron-withdrawing character of the benzothiadiazole unit.[1][6]
-
Lower Bandgap: Incorporation of this monomer into polymers helps to lower the HOMO-LUMO energy gap, enabling absorption of a broader range of the solar spectrum.[1][6]
-
Improved Device Performance: Polymers containing this moiety have demonstrated high power conversion efficiencies in organic photovoltaic (OPV) cells.[1]
Notable Polymer Intermediates:
This compound is a key intermediate for the synthesis of monomers like 4,7-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1][2][5]thiadiazole, which is used to produce the high-performance polymer PffBT4T-2OD (PCE11).[1]
Role in Donor-Acceptor Polymers
References
- 1. ossila.com [ossila.com]
- 2. 4,7-dibroMo-5,6-difluorobenzo[c][1,2,5]thiadiazole | 1295502-53-2 [chemicalbook.com]
- 3. This compound, CasNo.1295502-53-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 4. 4,7-dibroMo-5-fluorobenzo[c][1,2,5]thiadiazole | 1347736-74-6 [chemicalbook.com]
- 5. This compound, CasNo.1295502-53-2 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 6. nbinno.com [nbinno.com]
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole molecular weight
An In-depth Technical Guide to the Molecular Weight of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
Introduction
4,7-Dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole is a halogenated benzothiadiazole derivative. Compounds of this class are of significant interest to researchers in materials science and drug development. They often serve as building blocks in the synthesis of organic semiconductors used in photovoltaic devices and light-emitting diodes.[4] The precise molecular weight is a fundamental physical constant, critical for accurate stoichiometric calculations in chemical reactions, material characterization, and drug formulation. This guide provides a detailed breakdown of its molecular weight calculation, relevant experimental methodologies, and a visual representation of its elemental composition.
Molecular Formula and Structure
The chemical formula for 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is C₆Br₂F₂N₂S .[5] This formula indicates that each molecule is composed of:
-
Six Carbon (C) atoms
-
Two Bromine (Br) atoms
-
Two Fluorine (F) atoms
-
Two Nitrogen (N) atoms
-
One Sulfur (S) atom
Calculation of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the standard atomic weights of the constituent elements, which are weighted averages of the masses of their naturally occurring isotopes.[6]
The final calculated molecular weight of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is approximately 329.95 g/mol .
Data Presentation: Elemental Composition and Atomic Weights
The following table summarizes the atomic weight data for each element present in the compound.
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 6 | 12.011[7][8] | 72.066 |
| Bromine | Br | 2 | 79.904[1][2][9] | 159.808 |
| Fluorine | F | 2 | 18.998[10][11] | 37.996 |
| Nitrogen | N | 2 | 14.007[12][13] | 28.014 |
| Sulfur | S | 1 | 32.06[14][15] | 32.060 |
| Total | C₆Br₂F₂N₂S | 329.944 |
Note: The slight difference between the calculated total (329.944 g/mol ) and the commonly cited value (329.95 g/mol ) can arise from rounding differences or the use of monoisotopic masses versus average atomic weights.
Experimental Protocols: Molecular Weight Determination
The molecular weight of a compound like 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is typically confirmed experimentally using mass spectrometry.
General Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : A small quantity of the purified compound is dissolved in a suitable volatile solvent.
-
Ionization : The sample solution is introduced into the mass spectrometer. A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate molecular ions with minimal fragmentation.
-
Mass Analysis : The generated ions are accelerated into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis : The spectrum is analyzed to identify the peak corresponding to the molecular ion. For C₆Br₂F₂N₂S, the distinctive isotopic pattern of bromine (nearly equal abundance of isotopes ⁷⁹Br and ⁸¹Br) provides a clear signature, aiding in the confirmation of the molecular formula.[1] The high resolution of the instrument allows for a very precise mass measurement, which can be used to confirm the elemental composition.
Visualization of Elemental Contribution
The following diagram illustrates the logical relationship between the individual elements and the final molecular weight of the compound.
Caption: Elemental contributions to the total molecular weight.
References
- 1. Bromine - Wikipedia [en.wikipedia.org]
- 2. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. quora.com [quora.com]
- 4. 4,7-dibroMo-5,6-difluorobenzo[c][1,2,5]thiadiazole | 1295502-53-2 [chemicalbook.com]
- 5. minstar.lookchem.com [minstar.lookchem.com]
- 6. Atomic/Molar mass [westfield.ma.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 14. echemi.com [echemi.com]
- 15. Sulfur - Wikipedia [en.wikipedia.org]
A Technical Guide to 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole: Properties, Synthesis, and Applications in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is a key building block in the synthesis of advanced organic electronic materials. Its unique chemical structure, characterized by electron-withdrawing fluorine and bromine atoms on the benzothiadiazole core, imparts desirable electronic properties to conjugated polymers. This technical guide provides a comprehensive overview of the known properties, a detailed synthesis protocol, and the primary applications of this compound, with a focus on its role in the development of high-performance organic photovoltaic (OPV) and organic field-effect transistor (OFET) materials.
Core Properties of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
This section summarizes the fundamental chemical and physical properties of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole, providing a quick reference for researchers.
Chemical and Physical Data
The key identifiers and physicochemical properties of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole are presented in the table below.
| Property | Value |
| CAS Number | 1295502-53-2[1][2] |
| Molecular Formula | C₆Br₂F₂N₂S[2] |
| Molecular Weight | 329.95 g/mol [2] |
| Appearance | White to off-white powder or needle-like crystals[1][3] |
| Melting Point | 153.0-157.0 °C[4][5] |
| Boiling Point | 318.2 °C at 760 mmHg[4] |
| Purity | Typically >98%[3][5] |
| Solubility | Soluble in common organic solvents such as dichloromethane and chloroform. |
| Storage | Store at room temperature in a dry, tightly sealed container.[5] |
Spectroscopic and Electrochemical Properties
While detailed spectroscopic and electrochemical data for the standalone monomer is not extensively published, its properties are often inferred from the polymers it forms. The introduction of fluorine atoms onto the benzothiadiazole ring is known to have a pronounced effect on the optical and electrochemical properties of the resulting conjugated polymers.[6] Fluorination generally lowers the LUMO energy levels, which can enhance electron injection and n-type behavior in organic semiconductors.[7]
Synthesis and Experimental Protocols
The synthesis of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is a multi-step process. A general synthetic route is outlined below, followed by a detailed experimental protocol.
Synthetic Workflow
The synthesis of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole typically starts from 3,6-dibromo-4,5-difluorobenzene-1,2-diamine. The workflow involves a cyclization reaction to form the thiadiazole ring.
Detailed Synthesis Protocol
The following protocol is a representative method for the synthesis of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole from 3,6-dibromo-4,5-difluorobenzene-1,2-diamine.[1]
Materials:
-
3,6-dibromo-4,5-difluorobenzene-1,2-diamine
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Thionyl chloride (SOCl₂)
-
Hydrochloric acid (HCl, dilute)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,6-dibromo-4,5-difluorobenzene-1,2-diamine in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux at 46 °C for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Adjust the pH of the aqueous solution to approximately 1 using dilute hydrochloric acid.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole as white needle-like crystals.
Applications in Organic Electronics
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is a crucial building block for the synthesis of low-bandgap conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.[1][2] The presence of fluorine atoms makes the benzothiadiazole unit more electron-withdrawing, which helps to lower the bandgap of the resulting polymer and improve its electron affinity.[1][2]
Precursor to High-Performance Polymers
A primary application of this compound is as an intermediate in the synthesis of the high-performance polymer semiconductor PffBT4T-2OD (also known as PCE11).[2] This polymer has demonstrated high power conversion efficiencies in organic solar cells.[2]
Experimental Workflow for Polymer Synthesis and Device Fabrication
The following diagram illustrates a typical workflow for the synthesis of a conjugated polymer using 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole and subsequent fabrication of an organic solar cell.
Safety Information
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is a valuable and versatile building block in the field of organic electronics. Its synthesis is well-established, and its incorporation into conjugated polymers has led to significant advancements in the performance of organic solar cells and other electronic devices. The continued exploration of new polymers based on this and related fluorinated benzothiadiazole units holds great promise for the future of organic semiconductor materials.
References
- 1. ossila.com [ossila.com]
- 2. 4,7-dibroMo-5,6-difluorobenzo[c][1,2,5]thiadiazole | 1295502-53-2 [chemicalbook.com]
- 3. docnum.umons.ac.be [docnum.umons.ac.be]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Electron-Withdrawing Strength of Fluorinated Benzothiadiazole
The 2,1,3-benzothiadiazole (BTD) core is a highly electron-deficient heterocyclic unit that has become a cornerstone in the development of advanced materials.[1][2] Its inherent electron-accepting nature makes it a popular building block in various fields, including organic electronics, photovoltaics, and bioimaging.[3][4][5] A key strategy to further amplify its electron-withdrawing properties is through fluorination. The introduction of fluorine atoms onto the benzothiadiazole skeleton profoundly influences its electronic structure, leading to enhanced performance in a multitude of applications.[4][5][6]
This technical guide provides a comprehensive overview of the electron-withdrawing strength of fluorinated benzothiadiazole, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying principles.
The Impact of Fluorination on Electronic Properties
Fluorine is the most electronegative element, and its incorporation into the benzothiadiazole framework imparts several significant electronic effects:
-
Inductive Effect : Fluorine exerts a strong electron-withdrawing inductive effect (–I effect) through the sigma bonds. This effect is a primary contributor to the increased electron-deficient character of the fluorinated BTD core.
-
Mesomeric (Resonance) Effect : While fluorine possesses lone pairs that can participate in a +M (electron-donating) effect, its inductive effect is generally dominant. However, in some contexts, the conjugation effect can play a role, occasionally leading to unexpected outcomes where the electron-withdrawing ability is slightly weakened.[7]
-
Frontier Molecular Orbital (FMO) Tuning : A critical consequence of fluorination is the lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2][8] This modulation of the FMOs is a direct indicator of the enhanced electron-accepting strength. In applications like organic solar cells (OSCs), a deeper HOMO level is particularly desirable as it can lead to a higher open-circuit voltage (VOC).[2][4]
-
Intramolecular Interactions : Fluorination can lead to increased molecular planarity through the formation of intramolecular S---F and N---F interactions, which are shorter than the sum of their van der Waals radii.[1][2] This enhanced planarity can improve π-conjugation and charge transport properties.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing non-fluorinated and fluorinated benzothiadiazole derivatives, illustrating the impact of fluorination on their electronic and photophysical properties.
Table 1: Electrochemical Properties of Benzothiadiazole Derivatives
| Compound/Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Reference |
| LS101 (BT-based) | -5.12 | -3.23 | 1.89 | [7][9] |
| LS102 (DFBT-based) | -5.13 | -3.22 | 1.91 | [7][9] |
| PDTBDT-0F-BTs | -5.32 | -3.63 | 1.69 | [8] |
| PDTBDT-2F-BTs | -5.41 | -3.74 | 1.67 | [8] |
| PDTBDT-6F-FBTs | -5.50 | -3.84 | 1.66 | [8] |
| PIDT-FBT | -5.35 | -3.55 | 1.80 | [10] |
| PIDT-DFBT | -5.44 | -3.61 | 1.83 | [10] |
Note: HOMO and LUMO values are often determined via cyclic voltammetry and can vary based on experimental conditions. The data presented here is for comparative purposes.
Table 2: Photophysical Properties of Benzothiadiazole Derivatives
| Compound/Polymer | Absorption Max (λmax, nm) | Optical Bandgap (Egopt, eV) | Key Feature | Reference |
| DTBT | ~420-450 | - | Low-energy intramolecular charge transfer (ICT) band | [2] |
| DTF2BT | ~400-430 | - | Blue-shifted absorption compared to DTBT | [2] |
| LS101 (BT) | 530 | 1.89 | Broader absorption compared to the fluorinated analogue | [9] |
| LS102 (DFBT) | 512 | 1.91 | Blue-shifted absorption due to weakened acceptor ability in this context | [7][9] |
| PDTBDT-6F-FBTs | 682 (film) | 1.66 | Red-shifted film absorption compared to non-fluorinated version | [8] |
Table 3: Hammett Constants for Substituents
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on a reaction center. The substituent constant, σ, indicates its electron-donating or electron-withdrawing nature.[11]
| Substituent | σm | σp | Electronic Effect | Reference |
| -H | 0.00 | 0.00 | Reference | [12] |
| -F | 0.34 | 0.06 | Strongly electron-withdrawing by induction, weakly donating by resonance | [12] |
| -CF₃ | 0.43 | 0.54 | Strongly electron-withdrawing | [12] |
A positive σ value indicates an electron-withdrawing effect. The high σm value for fluorine highlights its powerful inductive strength.[13]
Experimental Protocols
Reproducible experimental data is crucial for assessing the electron-withdrawing strength of fluorinated benzothiadiazoles. Below are detailed methodologies for key characterization techniques.
Synthesis of Fluorinated Benzothiadiazole-based Polymers
A common method for synthesizing donor-acceptor copolymers incorporating fluorinated benzothiadiazole is the Stille polycondensation reaction.
-
Monomer Preparation : Synthesize the necessary monomers, typically a distannylated donor unit (e.g., DTBDT-Sn) and a dibrominated fluorinated benzothiadiazole acceptor unit.[14]
-
Polymerization Reaction :
-
To a two-necked flask, add the equimolar amounts of the donor and acceptor monomers.
-
Add anhydrous solvents such as toluene and DMF.
-
Purge the mixture with an inert gas (e.g., Argon) for approximately 20 minutes to remove oxygen.
-
Add a palladium catalyst, such as Pd₂(dba)₃, and a phosphine ligand, like P(o-tolyl)₃.
-
Purge with argon again for 10 minutes.
-
Heat the solution to reflux and stir under an inert atmosphere for 48 hours.[14]
-
-
End-Capping and Purification : After polymerization, terminate the reaction by adding end-capping agents (e.g., 2-bromothiophene) to remove reactive end groups. Cool the mixture and precipitate the polymer in a non-solvent like methanol. The resulting solid is typically purified by Soxhlet extraction to remove catalyst residues and oligomers.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to determine the electrochemical properties and estimate the HOMO and LUMO energy levels of the compounds.
-
Apparatus : A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum wire), a reference electrode (e.g., Ag/AgCl or Ag/AgNO₃), and a counter electrode (e.g., platinum wire).[14][15]
-
Electrolyte Solution : The compound is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆). The solution is deoxygenated by purging with an inert gas.
-
Measurement : The potential is swept, and the resulting current is measured. The experiment is calibrated using an internal standard, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, whose absolute energy level is known (-4.8 eV or -5.1 eV below vacuum, depending on the convention).[14]
-
Data Analysis :
-
The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are calculated using the following empirical formulas:
-
HOMO (eV) = -[Eox - EFc/Fc⁺ + 4.8]
-
LUMO (eV) = -[Ered - EFc/Fc⁺ + 4.8]
-
-
The electrochemical bandgap is calculated as Egec = |LUMO - HOMO|.
-
UV-Visible and Photoluminescence Spectroscopy
These techniques are used to investigate the optical properties of the materials.
-
Sample Preparation : Prepare dilute solutions of the compound in a suitable spectroscopic-grade solvent (e.g., chloroform, THF). For thin-film measurements, the material is cast onto a quartz substrate.
-
UV-Visible Absorption : A dual-beam UV-Vis spectrophotometer is used to measure the absorption spectrum. The wavelength of maximum absorption (λmax) and the absorption onset (λonset) are recorded.
-
Photoluminescence (PL) Emission : A spectrofluorometer is used to measure the emission spectrum. The sample is excited at a specific wavelength (often λmax), and the emission spectrum is recorded.
-
Data Analysis :
-
The optical bandgap (Egopt) is estimated from the absorption onset of the thin-film spectrum using the formula: Egopt (eV) = 1240 / λonset (nm).[8]
-
The Stokes shift is calculated as the difference in energy (or wavelength) between the absorption and emission maxima.
-
Visualizations
Impact of Fluorination on Frontier Molecular Orbitals
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09693K [pubs.rsc.org]
- 8. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Solubility of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole, a key building block in the synthesis of organic semiconductors. Due to the absence of publicly available quantitative solubility data, this guide offers a qualitative assessment based on the compound's chemical structure and a detailed experimental protocol for precise solubility determination.
Core Compound Characteristics
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is a halogenated aromatic heterocyclic compound. Its structure, characterized by a rigid benzothiadiazole core with electron-withdrawing bromine and fluorine substituents, dictates its physicochemical properties, including its solubility. Generally, benzothiadiazole derivatives exhibit poor aqueous solubility due to their aromatic and rigid nature[1]. The presence of halogens further decreases its polarity, suggesting low solubility in polar solvents like water and higher solubility in non-polar organic solvents.
Predicted Solubility Profile
Based on its structural characteristics and information from its synthesis, which utilizes dichloromethane as a solvent, the following qualitative solubility profile is anticipated[2].
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene | Soluble to Sparingly Soluble | The non-polar nature of the compound suggests good affinity for non-polar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone | Soluble | The compound's synthesis involves DCM, indicating good solubility. Other polar aprotic solvents with similar properties are also expected to be effective. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Insoluble | The presence of polar functional groups is minimal, and the molecule lacks hydrogen bond donors/acceptors, leading to poor interaction with protic solvents. |
| Aqueous | Water | Insoluble | As a rigid, aromatic, and halogenated organic molecule, it is expected to have very low to negligible solubility in water[1]. The general trend for halogenated aromatic compounds is decreased water solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol, based on the saturation shake-flask method, is recommended.
1. Materials and Equipment:
-
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of the compound with known concentrations in the respective solvents.
-
Analyze the filtered saturated solutions and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.
-
Generate a calibration curve from the standard solutions to quantify the concentration in the saturated samples.
-
3. Data Reporting:
-
Express the solubility in standard units such as grams per 100 mL (g/100mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).
-
Specify the temperature at which the solubility was determined.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
References
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Core Compound Properties
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is a fluorinated heterocyclic compound that serves as a crucial monomer in the synthesis of high-performance conjugated polymers for organic electronics.[1][2][3] The incorporation of fluorine atoms into the benzothiadiazole core significantly influences the electronic properties of the resulting polymers, making them more electron-deficient.[2][3] This enhanced electron-accepting character is desirable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1][2][3]
| Property | Value |
| CAS Number | 1295502-53-2 |
| Molecular Formula | C₆Br₂F₂N₂S |
| Molecular Weight | 329.95 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 153-157 °C |
| Boiling Point (Predicted) | 318.2 ± 37.0 °C at 760 mmHg |
| Density (Predicted) | 2.352 ± 0.06 g/cm³ |
| pKa (Predicted) | -5.16 ± 0.50 |
Nuclear Magnetic Resonance (NMR) Data
As of the latest literature review, specific experimental ¹H, ¹³C, and ¹⁹F NMR data for 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole has not been publicly reported. However, based on the chemical structure and general principles of NMR spectroscopy for fluorinated aromatic compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: Due to the fully substituted benzene ring, no signals are expected in the proton NMR spectrum.
-
¹³C NMR: Signals corresponding to the six carbon atoms of the benzothiadiazole core would be observed. The chemical shifts would be influenced by the attached bromine, fluorine, and nitrogen atoms. Carbons bonded to fluorine would exhibit characteristic C-F coupling.
-
¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms. The chemical shift of this signal would be in the typical range for aromatic fluorine compounds.[4] The precise chemical shift is sensitive to the solvent and reference standard used.[5]
Experimental Protocols
Synthesis of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
A general and effective procedure for the synthesis of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole has been reported and is outlined below.[3]
Reactants:
-
3,6-dibromo-4,5-difluorobenzene-1,2-diamine
-
Triethylamine (Et₃N)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,6-dibromo-4,5-difluorobenzene-1,2-diamine in dichloromethane.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux at 46 °C for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Adjust the pH to approximately 1 with dilute hydrochloric acid.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole as white needle-like crystals.
Visualized Workflows and Relationships
Synthesis Workflow
The synthesis of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole can be visualized as a multi-step process involving reaction, workup, and purification.
Caption: Synthetic workflow for 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole.
Role in Polymer Synthesis (Stille Coupling)
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is a key monomer in palladium-catalyzed cross-coupling reactions, such as Stille coupling, to produce conjugated polymers for organic electronics.
Caption: Role of the title compound in Stille cross-coupling polymerization.
References
- 1. 5,6-difluoro-4,7-dibromobenzo[c][1,2,5]thiadiazole, CasNo.1295502-53-2 Hangzhou Order Science & Technology Co., Ltd China (Mainland) [aode.lookchem.com]
- 2. ossila.com [ossila.com]
- 3. 4,7-dibroMo-5,6-difluorobenzo[c][1,2,5]thiadiazole | 1295502-53-2 [chemicalbook.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole is a key building block in the synthesis of advanced organic electronic materials, particularly for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its electron-deficient benzothiadiazole core, further functionalized with electron-withdrawing fluorine and bromine atoms, allows for the fine-tuning of the electronic properties of resulting polymers and small molecules. A thorough spectroscopic analysis of this compound is crucial for quality control, reaction monitoring, and the rational design of new materials. This guide provides a summary of available data and detailed experimental protocols for its comprehensive spectroscopic characterization.
Core Data Presentation
The following tables summarize the key physical and spectroscopic properties of 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1295502-53-2 | [1] |
| Molecular Formula | C₆Br₂F₂N₂S | |
| Molecular Weight | 329.95 g/mol | |
| Appearance | White to light yellow crystalline powder or fibers | [2] |
| Melting Point | 150-155 °C |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Chemical Shift (ppm) | Solvent | Notes |
| ¹H NMR | Data not available in the searched literature | - | Due to the absence of protons on the aromatic ring, a simple ¹H NMR spectrum is not expected to show signals corresponding to the core structure. |
| ¹³C NMR | Data not available in the searched literature | - | |
| ¹⁹F NMR | Data not available in the searched literature | - |
Table 3: Mass Spectrometry Data
| Technique | m/z | Interpretation |
| GC-MS | Data not available in the searched literature | - |
Table 4: Photophysical Properties
| Parameter | Value | Solvent |
| UV-Vis Absorption (λmax) | Data not available in the searched literature | - |
| Fluorescence Emission (λem) | Data not available in the searched literature | - |
| Stokes Shift | Data not available in the searched literature | - |
| Quantum Yield (ΦF) | Data not available in the searched literature | - |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments for the characterization of 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole. These are generalized protocols based on standard practices for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole, ¹³C and ¹⁹F NMR would be the most informative.
Materials:
-
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 or more).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: spectral width covering the expected range for aromatic fluorine compounds, appropriate acquisition time and relaxation delay.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra appropriately (e.g., residual solvent peak for ¹³C, external standard for ¹⁹F).
References
An In-depth Technical Guide to the Fundamental Characteristics of Benzothiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzothiadiazole (BTD) scaffold is a prominent heterocyclic motif that has garnered substantial interest across diverse scientific disciplines, including materials science, medicinal chemistry, and diagnostics.[1] Its inherent electron-deficient nature, combined with a rigid, planar structure and amenability to functionalization, establishes it as a critical building block for designing advanced organic electronics, potent therapeutic agents, and sensitive fluorescent probes.[1][2][3] This technical guide offers a comprehensive exploration of the core characteristics of BTD derivatives, detailing their synthesis, photophysical and electronic properties, and key applications, supported by experimental data and methodologies.
Core Structure and Synthetic Strategies
The fundamental structure of 2,1,3-benzothiadiazole consists of a benzene ring fused to a thiadiazole ring. This fusion imparts a strong electron-accepting (acceptor) character to the molecule, which is the cornerstone of its utility.[4] The electron-withdrawing properties of the BTD core can be finely tuned by introducing various functional groups, profoundly influencing the molecule's frontier molecular orbital (HOMO/LUMO) energy levels and, consequently, its performance in various applications.[2]
The synthesis of the BTD core is well-established, most commonly achieved by reacting an o-phenylenediamine derivative with thionyl chloride.[5][6] A pivotal precursor for many advanced BTD derivatives is 4,7-dibromo-2,1,3-benzothiadiazole, which serves as a versatile platform for introducing a wide range of substituents via cross-coupling reactions.[1][5][7]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 6. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Low-Band Gap Polymers Using 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of low-band gap conjugated polymers utilizing 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole. This key building block is instrumental in the development of advanced organic electronic materials, particularly for organic photovoltaic (OPV) applications.
Introduction to 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole in Polymer Synthesis
4,7-Dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole is a crucial monomer in the synthesis of organic semiconductors for applications in light-emitting diodes and photovoltaic devices.[4] The incorporation of fluorine atoms onto the benzothiadiazole ring renders the compound more electron-withdrawing.[4] This enhanced electron affinity, when integrated into low-band gap polymer semiconductors, facilitates the tuning of electronic energy levels, leading to improved device performance.[4]
This monomer is a precursor for the synthesis of high-performance polymer semiconductors such as PffBT4T-2OD (also known as PCE11), which has demonstrated high power conversion efficiencies in organic solar cells.[4] The synthesis of these polymers is typically achieved through palladium-catalyzed cross-coupling reactions, most notably Stille and Suzuki polymerizations.
Key Synthetic Methodologies
The primary methods for the copolymerization of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole with various electron-donating co-monomers are Stille and Suzuki cross-coupling reactions. These techniques allow for the formation of well-defined alternating donor-acceptor (D-A) copolymers, which is a proven strategy for narrowing the polymer's band gap and enhancing its light-harvesting capabilities.
A general workflow for the synthesis and characterization of these low-band gap polymers is outlined below:
Experimental Protocols
The following are detailed protocols for the synthesis of low-band gap polymers using 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole via Stille and Suzuki polymerization.
Protocol 1: Stille Cross-Coupling Polymerization
This protocol is a representative procedure for the synthesis of a donor-acceptor copolymer. An example of a high-performance polymer synthesized via a similar method is PffBT4T-2OD (PCE11), which is obtained by reacting a derivative of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole with a distannyl comonomer.[2]
Materials:
-
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (1 equivalent)
-
Distannyl derivative of a donor co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equivalents)
-
Tris(o-tolyl)phosphine [P(o-tol)₃] (0.08 equivalents)
-
Anhydrous toluene
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, dissolve 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole and the distannyl co-monomer in anhydrous toluene.
-
Degas the solution by bubbling with argon for 30 minutes.
-
Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄, and the ligand, P(o-tol)₃.
-
Heat the reaction mixture to 110°C and stir for 48 hours under an argon atmosphere.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to vigorously stirred methanol.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the polymer with chloroform or chlorobenzene.
-
Precipitate the purified polymer in methanol, filter, and dry under vacuum at 40-50°C for 24 hours.
Protocol 2: Suzuki Cross-Coupling Polymerization
The Suzuki coupling offers an alternative pathway, often considered more environmentally friendly due to the use of boronic acid or ester derivatives, which are generally less toxic than organotin compounds.
Materials:
-
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (1 equivalent)
-
Diboronic acid or diboronic ester derivative of a donor co-monomer (1 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equivalents)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M) or potassium carbonate (K₂CO₃)
-
Anhydrous toluene and N,N-dimethylformamide (DMF) mixture (e.g., 4:1 v/v)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, combine 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole and the diboronic acid/ester co-monomer in the toluene/DMF solvent mixture.
-
Add the aqueous base solution to the mixture.
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄.
-
Heat the reaction mixture to 90°C and stir for 48 hours under an argon atmosphere.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to vigorously stirred methanol.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane.
-
Extract the polymer with chloroform or chlorobenzene.
-
Precipitate the purified polymer in methanol, filter, and dry under vacuum at 40-50°C for 24 hours.
Data Presentation
The following tables summarize the typical properties of low-band gap polymers synthesized using 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole and its derivatives.
Table 1: Molecular Weight and Optical Properties of Representative Polymers
| Polymer | Co-monomer | Mn (kDa) | Mw (kDa) | PDI | Optical Band Gap (Eg, eV) |
| PffBT4T-2OD (PCE11) | 3,3'''-di(2-octyldodecyl)quaterthiophene | 54.9 | 117.8 | 2.15 | 1.65[2] |
| P(FBT-alt-Se₂Th₂) | Selenophene-thiophene derivative | - | - | - | 1.56[5] |
| Aryl-ether-substituted polymer | Aryl-ether-substituted benzodithiophene | 36.1 | 86.8 | 2.4 | 1.83 |
Note: Mn (Number-average molecular weight), Mw (Weight-average molecular weight), and PDI (Polydispersity index) are typically determined by Gel Permeation Chromatography (GPC). The optical band gap is often estimated from the onset of the absorption spectrum.
Table 2: Electrochemical Properties and Device Performance of PffBT4T-2OD (PCE11)
| Property | Value |
| HOMO Level (eV) | -5.4 |
| LUMO Level (eV) | -3.75 |
| Acceptor in Device | PC₇₁BM[6] |
| Power Conversion Efficiency (PCE, %) | up to 10.8[1] |
| Open-Circuit Voltage (Voc, V) | 0.77[3] |
| Short-Circuit Current Density (Jsc, mA/cm²) | 16.5[3] |
| Fill Factor (FF, %) | 72[1] |
Note: HOMO and LUMO energy levels are typically determined by cyclic voltammetry (CV) or photoelectron spectroscopy. Device performance data is obtained from current-voltage (J-V) characterization of organic solar cells under simulated solar illumination (AM1.5G).[1]
Conclusion
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is a versatile and highly effective building block for the synthesis of low-band gap polymers for organic electronic applications. The fluorination of the benzothiadiazole core allows for precise tuning of the electronic properties of the resulting polymers, leading to high-performance organic solar cells. The provided Stille and Suzuki polymerization protocols offer reliable methods for the synthesis of these advanced materials. The data presented underscores the potential of polymers derived from this monomer to achieve high power conversion efficiencies.
References
- 1. Aggregation and morphology control enables multiple cases of high-efficiency polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. jordilabs.com [jordilabs.com]
- 6. Graded Morphologies and the Performance of PffBT4T-2OD:PC71BM Devices Using Additive Choice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole is a critical electron-accepting building block for the synthesis of high-performance donor-acceptor (D-A) conjugated polymers used in organic solar cells (OSCs). Its chemical structure, featuring a benzothiadiazole core with two fluorine and two bromine substituents, provides a unique combination of properties that are highly advantageous for organic photovoltaic applications.
The incorporation of two fluorine atoms onto the benzothiadiazole unit makes the molecule strongly electron-withdrawing.[1][2][4] When this unit is polymerized into a D-A copolymer, it effectively lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting semiconductor.[2][5] This strategic tuning of energy levels is crucial for several reasons:
-
Enhanced Open-Circuit Voltage (Voc): A deeper HOMO level in the donor polymer leads to a larger energy difference with the LUMO of the acceptor material, resulting in a higher Voc, a key parameter for solar cell efficiency.[5]
-
Improved Light Absorption: The strong intramolecular charge transfer between the donor and the fluorinated benzothiadiazole acceptor units narrows the polymer's bandgap, allowing it to absorb a broader range of the solar spectrum.[2][4]
-
Enhanced Molecular Packing: Fluorination can promote beneficial intermolecular interactions and crystallinity, which facilitates charge transport within the active layer of the solar cell, leading to improved device performance.[5]
The bromine atoms at the 4 and 7 positions serve as reactive sites for cross-coupling reactions, such as Suzuki or Stille polymerization, enabling the straightforward synthesis of a wide variety of conjugated polymers. This monomer is a key intermediate in the synthesis of highly efficient polymers like PffBT4T-2OD (also known as PCE11).[1]
Chemical Properties
| Property | Value |
| CAS Number | 1295502-53-2[1][3] |
| Chemical Formula | C₆Br₂F₂N₂S[1] |
| Molecular Weight | 329.95 g/mol [1][3] |
| Synonyms | 5,6-Difluoro-4,7-dibromobenzo[c][1][2][3]thiadiazole, DFBT, bb-F2BT[1] |
| Appearance | Powder to crystalline solid[3][6] |
| Purity | >98% (typical for device applications)[1] |
| Storage | 2-8 °C, sealed in a dry environment[3][6] |
Performance Data in Organic Solar Cells
Polymers derived from 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole have demonstrated high power conversion efficiencies (PCEs) in organic solar cells. The table below summarizes the performance of several representative polymers.
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PBTZF4-EH | L8-BO | 15.5 | - | - | - | [5] |
| PBTZF4-EH | ITIC-Th | 11.6 | - | - | - | [5] |
| PB-BTf | PC₇₁BM | 8.43 | - | - | - | [5] |
| P(FBT-alt-Se₂Th₂) | PC₇₁BM | 7.34 | 0.70 | 15.8 | 66.4 | [7] |
Note: Voc = Open-Circuit Voltage; Jsc = Short-Circuit Current Density; FF = Fill Factor.
Experimental Protocols
This protocol provides a general method for copolymerizing 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole with a distannylated donor monomer.
Materials:
-
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (Monomer A)
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene or chlorobenzene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, add equimolar amounts of Monomer A and Monomer B.
-
Add the catalyst Pd₂(dba)₃ (1-2 mol%) and the ligand P(o-tol)₃ (8-16 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (or chlorobenzene) via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Heat the reaction mixture to 110 °C and stir under an inert atmosphere for 24-48 hours. The solution will typically become dark and viscous as the polymer forms.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the crude polymer and purify it by Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction.
-
Precipitate the purified polymer solution in methanol, filter, and dry under vacuum.
-
Characterize the polymer for molecular weight (GPC), optical properties (UV-Vis spectroscopy), and electrochemical properties (Cyclic Voltammetry).
This protocol describes the fabrication of an inverted architecture solar cell, which is common for high-performance devices.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Zinc Oxide (ZnO) nanoparticle solution (for electron transport layer)
-
Synthesized D-A polymer (Donor)
-
Fullerene derivative (e.g., PC₇₁BM) or non-fullerene acceptor (Acceptor)
-
Chlorobenzene or other suitable organic solvent
-
Processing additive (e.g., 1,8-diiodooctane or 1-chloronaphthalene) (optional)
-
Molybdenum(VI) oxide (MoO₃) (for hole transport layer)
-
Silver (Ag) or Aluminum (Al) (for top electrode)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun.
-
Electron Transport Layer (ETL) Deposition: Spin-coat the ZnO nanoparticle solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds. Anneal the film at ~150 °C for 15 minutes in air.
-
Active Layer Preparation: Transfer the substrates into a nitrogen-filled glovebox. Prepare a blend solution of the polymer donor and the acceptor (e.g., a 1:1.5 weight ratio) in chlorobenzene. A typical concentration is 10-20 mg/mL total solids. Add a small volume percentage of a processing additive if required (e.g., 3 vol% 1,8-diiodooctane). Stir the solution, often with gentle heating, until fully dissolved.
-
Active Layer Deposition: Filter the blend solution through a 0.45 µm PTFE filter. Spin-coat the active layer solution onto the ZnO layer. The spin speed and time (e.g., 1000-2000 rpm for 60 seconds) should be optimized to achieve the desired film thickness (typically ~100 nm). Anneal the film as required by the specific material system (e.g., 110 °C for 10 minutes).
-
Hole Transport Layer (HTL) and Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of MoO₃ (~10 nm) followed by a thicker layer of Ag or Al (~100 nm) through a shadow mask to define the device area. The deposition rate should be carefully controlled.
-
Device Characterization: The completed devices are then tested under a solar simulator.
Equipment:
-
Solar simulator with AM 1.5G spectrum, calibrated to 100 mW/cm²
-
Source measure unit (SMU)
-
Calibrated reference silicon solar cell
Procedure:
-
Place the fabricated solar cell under the solar simulator.
-
Connect the device electrodes (ITO and Ag/Al) to the SMU.
-
Measure the current density-voltage (J-V) curve by sweeping the voltage from reverse to forward bias (e.g., -0.2 V to 1.0 V).
-
From the J-V curve under illumination, extract the key performance parameters: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).
-
Measure the J-V curve in the dark to assess diode characteristics and shunt/series resistance.
-
Measure the External Quantum Efficiency (EQE) to determine the device's spectral response.
Visualizations
Caption: Chemical structure of the F2BT-Br2 monomer.
Caption: General workflow for Stille polymerization.
Caption: Diagram of an inverted OSC device structure.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. 5,6-difluoro-4,7-dibromobenzo[c][1,2,5]thiadiazole, CasNo.1295502-53-2 Hangzhou Order Science & Technology Co., Ltd China (Mainland) [aode.lookchem.com]
- 4. 4,7-dibroMo-5,6-difluorobenzo[c][1,2,5]thiadiazole | 1295502-53-2 [chemicalbook.com]
- 5. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, CasNo.1295502-53-2 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 7. Synthesis and morphological studies of a poly(5,6-difluorobenzo-2,1,3-thiadiazole-4,7-diyl-alt-quaterchalcogenophene) copolymer with 7.3% polymer solar cell efficiency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Polymerization of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole is a key building block in the synthesis of advanced organic semiconducting polymers.[2] Its electron-deficient nature, enhanced by the presence of fluorine atoms, makes it an excellent acceptor unit in donor-acceptor (D-A) copolymers.[2] These polymers are integral to the development of high-performance organic electronic devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). This document provides detailed application notes and experimental protocols for the polymerization of this monomer via Suzuki, Stille, and Direct Arylation Polymerization (DArP) methods.
Polymerization Strategies and Applications
The primary application for polymers derived from 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is in the active layer of organic solar cells, where they serve as the p-type (donor) material in a bulk heterojunction (BHJ) with a fullerene derivative (acceptor) like PC₇₁BM. The fluorination of the benzothiadiazole unit lowers the HOMO and LUMO energy levels of the resulting polymer, which can lead to higher open-circuit voltages (Voc) and improved device efficiency.[1]
The choice of polymerization method—Suzuki, Stille, or DArP—influences the properties of the resulting polymer, such as molecular weight, polydispersity, and purity, which in turn affect device performance.
Data Presentation: Comparison of Polymerization Protocols
The following table summarizes typical quantitative data for copolymers synthesized using 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole and various comonomers.
| Polymerization Method | Comonomer | Catalyst (Loading) | Ligand (Loading) | Solvent | Temp (°C) | Time (h) | Mn (kDa) | Mw (kDa) | PDI | Yield (%) | Ref. |
| Suzuki | 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol)ester | Pd₂(dba)₃ (3 mol%) | P(o-tol)₃ (16 mol%) | Toluene/Na₂CO₃ (2M aq.) | 110 | 24 | 15.2 | 33.4 | 2.2 | 85 | [4] |
| Stille | 2,5-bis(trimethylstannyl)thiophene | Pd₂(dba)₃ (2 mol%) | P(o-tol)₃ (8 mol%) | Toluene | 110 | 48 | 21.5 | 47.3 | 2.2 | >90 | [5] |
| Direct Arylation | Thiophene | Pd(OAc)₂ (5 mol%) | Pivalic Acid (30 mol%) | DMF/K₂CO₃ | 120 | 24 | 10.8 | 23.8 | 2.2 | 75 | [6] |
Experimental Protocols
Protocol 1: Suzuki Polycondensation
This protocol describes the synthesis of a copolymer of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole with a fluorene derivative.
Materials:
-
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
-
9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol)ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene
-
2 M Sodium Carbonate (Na₂CO₃) solution, degassed
-
Methanol
-
Deionized Water
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (1 eq.), 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol)ester (1 eq.), Pd₂(dba)₃ (0.03 eq.), and P(o-tol)₃ (0.16 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, followed by the degassed 2 M Na₂CO₃ solution.
-
Heat the mixture to 110 °C and stir vigorously for 24 hours under an argon atmosphere.
-
Cool the reaction to room temperature and pour the mixture into vigorously stirred methanol to precipitate the polymer.
-
Filter the polymer and wash sequentially with deionized water and methanol.
-
Purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform.
-
Precipitate the chloroform fraction in methanol, filter, and dry the polymer under vacuum.[4]
Protocol 2: Stille Polycondensation
This protocol details the synthesis of a copolymer of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole with a thiophene derivative.
Materials:
-
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
-
2,5-Bis(trimethylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried Schlenk flask, add equimolar amounts of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole and 2,5-bis(trimethylstannyl)thiophene.
-
Add Pd₂(dba)₃ (0.02 eq.) and P(o-tol)₃ (0.08 eq.).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 48 hours under argon.
-
Cool the mixture and precipitate the polymer in methanol.
-
Filter the crude polymer and purify by Soxhlet extraction as described in Protocol 1.[5]
Protocol 3: Direct Arylation Polymerization (DArP)
This protocol outlines the synthesis of a copolymer of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole with thiophene.
Materials:
-
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
-
Thiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pivalic acid
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dried two-neck round-bottom flask, dissolve 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (1 eq.) in anhydrous DMF.
-
Add an excess of thiophene (e.g., 20 eq.).
-
Purge the solution with nitrogen for 15 minutes.
-
Add Pd(OAc)₂ (0.05 eq.), pivalic acid (0.3 eq.), and K₂CO₃ (5 eq.).
-
Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling, pour the mixture into methanol to precipitate the polymer.
-
Filter and purify the polymer by Soxhlet extraction.[6]
Visualizations
Caption: Workflow for Suzuki Polycondensation.
Caption: Workflow for Stille Polycondensation.
Caption: Workflow for Direct Arylation Polymerization.
References
Application Notes and Protocols for the Fabrication of Organic Photovoltaic Devices with Fluorinated Benzothiadiazole-Based Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of organic photovoltaic (OPV) devices utilizing fluorinated benzothiadiazole (FBT)-based polymers. The introduction of fluorine atoms into the benzothiadiazole core is a key strategy to fine-tune the optoelectronic properties and molecular packing of the resulting materials, significantly impacting the performance of organic solar cells.[1] Fluorination effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy level, leading to higher open-circuit voltages (Voc).[2] Furthermore, it can enhance intermolecular interactions, promoting better crystallinity and charge transport, which contributes to higher short-circuit current densities (Jsc) and fill factors (FF).[3][4]
Key Advantages of Fluorinated Benzothiadiazole in OPVs:
-
Enhanced Open-Circuit Voltage (Voc): Fluorination deepens the HOMO energy level of the polymer, increasing the potential difference between the donor and acceptor materials.[2][5][6]
-
Improved Charge Transport: The strong electronegativity of fluorine can lead to a more planar polymer backbone, facilitating tighter π-π stacking and improved charge carrier mobility.[3]
-
Optimized Morphology: Fluorination can influence the intermolecular interactions between the donor polymer and the acceptor material (often a fullerene derivative or a non-fullerene acceptor), leading to a more favorable bulk heterojunction (BHJ) morphology for efficient exciton dissociation and charge transport.[3]
-
High Power Conversion Efficiencies (PCE): The synergistic effects of improved Voc, Jsc, and FF have led to OPV devices based on fluorinated benzothiadiazole polymers achieving PCEs exceeding 11%.[3][4]
Data Summary: Performance of Fluorinated Benzothiadiazole OPV Devices
The following table summarizes the photovoltaic performance of various OPV devices incorporating fluorinated benzothiadiazole-based polymers.
| Polymer/Active Layer | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PffBT4T-2OD:PC71BM (as-cast) | Inverted | 0.73 | 21.92 | 60 | 9.50 | [7] |
| PffBT4T-2OD:PC71BM (annealed at 80°C) | Inverted | 0.75 | - | - | - | [7] |
| PffBT4T-2OD:PC71BM (annealed at 150°C) | Inverted | 0.76 | - | - | - | [7] |
| PBDTSF-FBT | - | - | - | - | 11.66 | [3][4] |
| PBnDT-DTffBT | - | 0.91 | - | - | 7.2 | [3][4] |
| PPh-1F-HD:PC71BM | - | - | - | - | 7.64 | [3][4] |
| PB-BTf | - | - | - | - | 8.43 | [3] |
| PBDT-FBT (72.9 kg/mol ) | - | - | - | - | 4.25 | [3] |
| PDTBDT-FBT | - | 0.98 | - | - | 7.45 | [3] |
| PDTBDT-0F-BTs:PC71BM | - | 0.82 | 8.76 | 66.4 | 1.69 | [5] |
| PDTBDT-2F-BTs:PC71BM | - | 0.83 | 4.58 | 42.6 | 1.89 | [5] |
| PDTBDT-6F-FBTs:PC71BM | - | 0.86 | 4.74 | 47.0 | 5.28 | [5] |
| PBDT4TffBT (annealed at 150°C) | - | - | - | - | 4.44 | [8] |
Experimental Protocols
This section provides detailed methodologies for the fabrication of inverted OPV devices using fluorinated benzothiadiazole-based polymers.
Substrate Preparation (ITO-coated glass)
Proper cleaning of the Indium Tin Oxide (ITO) substrate is crucial for device performance. The following is a standard cleaning procedure:
-
Initial Cleaning: Place the ITO-coated glass substrates in a substrate rack.
-
Ultrasonic Sonication: Sequentially sonicate the substrates in the following solutions for 15 minutes each:
-
Deionized (DI) water with detergent
-
DI water
-
Acetone
-
Isopropanol
-
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Treat the substrates with UV-Ozone for 15-20 minutes immediately before depositing the next layer to improve the work function and remove any remaining organic residues.
Deposition of the Electron Transport Layer (ETL) - Zinc Oxide (ZnO)
A solution-processed ZnO layer is commonly used as the ETL in inverted OPV structures.
-
Precursor Solution Preparation:
-
Dissolve zinc acetate dihydrate (1 g) and ethanolamine (0.28 mL) in 2-methoxyethanol (10 mL).
-
Stir the solution vigorously for at least 1 hour until a clear and homogeneous solution is formed.
-
-
Spin Coating:
-
Filter the ZnO precursor solution through a 0.45 µm PTFE syringe filter.
-
Deposit the solution onto the pre-cleaned ITO substrates.
-
Spin coat at 3000-5000 rpm for 30-60 seconds.
-
-
Annealing:
-
Anneal the substrates on a hotplate in air at 200°C for 60 minutes.[7]
-
Deposition of the Active Layer (Fluorinated Benzothiadiazole Polymer:Acceptor Blend)
The active layer is a bulk heterojunction blend of the fluorinated polymer donor and an electron acceptor.
-
Solution Preparation:
-
Dissolve the fluorinated benzothiadiazole polymer (e.g., PffBT4T-2OD) and the acceptor (e.g., PC71BM) in a suitable solvent or solvent blend (e.g., chlorobenzene:o-dichlorobenzene 1:1 v/v).[7]
-
Typical concentrations range from 10-20 mg/mL for the polymer and a 1:1.2 to 1:2 donor to acceptor weight ratio.[7][9]
-
Add a processing additive, such as 1,8-diiodooctane (DIO) (typically 3 vol%), to the solution to influence the film morphology.[7][9]
-
Stir the solution on a hotplate at a temperature between 80°C and 100°C for several hours to ensure complete dissolution.[7]
-
-
Spin Coating:
-
Preheat the ZnO-coated substrates to a temperature between 80°C and 110°C.[10]
-
Filter the active layer solution through a 0.45 µm PTFE syringe filter.
-
Dynamically dispense the hot solution onto the heated, spinning substrate.
-
Spin coat at speeds ranging from 800 to 2000 rpm for 10-60 seconds to achieve the desired film thickness (typically 100-300 nm).[11]
-
-
Post-Deposition Treatment (Optional):
-
Thermal Annealing: Annealing the active layer can improve morphology and performance. However, for some fluorinated polymers like PffBT4T-2OD, as-cast devices may exhibit higher performance.[7] If annealing is performed, typical temperatures range from 80°C to 150°C for 10 minutes inside a nitrogen-filled glovebox.[7][8]
-
Deposition of the Hole Transport Layer (HTL) - MoO3
Molybdenum trioxide (MoO3) is a commonly used HTL in inverted OPV devices.
-
Thermal Evaporation:
-
Place the substrates with the active layer into a thermal evaporator.
-
Evaporate MoO3 at a rate of 0.1-0.2 Å/s under high vacuum (<10-6 Torr) to a thickness of 5-10 nm.
-
Deposition of the Top Electrode - Silver (Ag)
-
Thermal Evaporation:
-
Without breaking the vacuum, deposit a silver (Ag) top electrode through a shadow mask to define the device area.
-
Evaporate Ag at a rate of 1-2 Å/s to a thickness of 80-100 nm.
-
Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the fabricated devices using a solar simulator under AM 1.5G illumination (100 mW/cm²).
-
From the J-V curve, extract the key photovoltaic parameters: Voc, Jsc, FF, and calculate the PCE.
-
Visualizations
Logical Relationship Diagram: Impact of Fluorination
Caption: Impact of Fluorination on OPV Device Performance.
Experimental Workflow: Inverted OPV Device Fabrication
Caption: Workflow for Inverted OPV Device Fabrication.
Signaling Pathway: Photocurrent Generation in an OPV
Caption: Photocurrent Generation Pathway in an OPV Device.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01104J [pubs.rsc.org]
- 7. Effect of Post-Thermal Annealing on the Performance and Charge Photogeneration Dynamics of PffBT4T-2OD/PC71BM Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Graded Morphologies and the Performance of PffBT4T-2OD:PC71BM Devices Using Additive Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole is a key building block in the synthesis of advanced organic electronic materials. Its electron-deficient nature, enhanced by the fluorine substituents, makes it an excellent component for creating low band-gap polymers used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The Suzuki cross-coupling reaction is a powerful and versatile method for the C-C bond formation required to incorporate this unit into larger conjugated systems.
This document provides detailed application notes and protocols for the Suzuki coupling reactions of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole, focusing on the synthesis of a key monomer for the high-performance polymer PffBT4T-2OD (PCE11).
Core Applications
The primary application of Suzuki coupling reactions with 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is in the synthesis of donor-acceptor (D-A) conjugated polymers for organic electronics. The resulting polymers often exhibit favorable electronic and morphological properties for use in OPV active layers.
A prominent example is the synthesis of the monomer 4,7-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1][2][3]thiadiazole. This monomer is subsequently polymerized to yield PffBT4T-2OD, a polymer that has demonstrated power conversion efficiencies approaching 11% in organic solar cells.[1]
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the active catalyst.
Experimental Protocols
The following protocols are based on established methodologies for the Suzuki coupling of dibrominated benzothiadiazole derivatives and can be adapted for various aryl and heteroaryl boronic acids or esters.
Protocol 1: Synthesis of 4,7-Bis(thiophen-2-yl)-5,6-difluorobenzo[c][1][2][3]thiadiazole
This protocol provides a general method for the double Suzuki coupling of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole with a generic thiophenylboronic acid.
Materials:
-
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
-
Thiophen-2-ylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (1.0 eq), thiophen-2-ylboronic acid (2.2 - 2.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., a 4:1 mixture of Toluene and water).
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of the PffBT4T-2OD Monomer Precursor
This protocol is a more specific adaptation for the synthesis of 4,7-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1][2][3]thiadiazole. The synthesis of the required boronic acid or ester is a prerequisite. A Stille coupling is also a viable alternative for this synthesis.
Materials:
-
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (1.0 eq)
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2-octyldodecyl)-5-bromothiophene (2.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, combine 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole, the thiophene boronic ester, Pd₂(dba)₃, P(o-tol)₃, and K₃PO₄ in a reaction vessel.
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 110 °C.
-
Stir the mixture for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into a methanol/water solution to precipitate the product.
-
Filter the precipitate and wash with methanol.
-
Further purification can be achieved by column chromatography followed by recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for Suzuki coupling reactions with dibrominated benzothiadiazole derivatives. Note that yields are highly dependent on the specific substrates and optimization of reaction conditions.
| Entry | Aryl Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |
| 2 | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | >90 |
| 3 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / PCy₃ (4) | Cs₂CO₃ | Toluene | 110 | 16 | ~80-90 |
Visualizations
Caption: General workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Stille Coupling of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole for Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of conjugated polymers utilizing 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole via Stille coupling. This monomer is a key building block in the development of high-performance organic electronic materials, particularly for organic photovoltaic (OPV) applications.
Introduction
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is an electron-deficient monomer widely used in the synthesis of donor-acceptor (D-A) conjugated polymers. The inclusion of fluorine atoms on the benzothiadiazole unit lowers the energy levels of the polymer backbone, which is advantageous for achieving high open-circuit voltages in organic solar cells. The Stille cross-coupling reaction is a robust and versatile method for the polymerization of this monomer with various organotin comonomers, enabling precise control over the polymer's chemical structure and optoelectronic properties.
A prominent example of a high-performance polymer synthesized using this monomer is PffBT4T-2OD (also known as PCE11), which has demonstrated power conversion efficiencies (PCEs) approaching 11% in organic solar cells.[1] The properties of the resulting polymers, such as molecular weight, crystallinity, and film morphology, are highly dependent on the reaction conditions and the choice of comonomer.
Data Presentation
The following tables summarize the key properties of representative polymers synthesized using 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole.
Table 1: Molecular Properties of PffBT4T-2OD (PCE11)
| Property | Value | Reference |
| Number-Average Molecular Weight (Mn) | 54.9 kDa | [2] |
| Weight-Average Molecular Weight (Mw) | 117.8 kDa | [2] |
| Polydispersity Index (PDI) | 2.15 | [2] |
| Optical Band Gap (Eg) | 1.65 eV | [1] |
| Hole Mobility (μh) | 1.5 - 3.0 x 10⁻² cm²V⁻¹s⁻¹ | [2] |
Table 2: Photovoltaic Performance of PffBT4T-2OD (PCE11) Based Devices
| Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PC₇₁BM | 0.70 | 15.8 | 66.4 | 7.34 | [3] |
| PC₇₁BM (with DIO additive) | - | - | - | 8.82 | [2] |
| PC₇₁BM (with DPE additive) | - | - | - | 9.10 | [2] |
| PC₇₁BM (with ODT additive) | - | - | - | 7.62 | [2] |
| Fullerene derivatives | - | - | - | 8.6 - 10.8 | [4] |
| AZO ETL | - | ~22.5 | - | >11 | [5] |
Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency, DIO: 1,8-diiodooctane, DPE: Diphenyl ether, ODT: 1-octanethiol, AZO ETL: Aluminum-doped Zinc Oxide Electron Transport Layer.
Experimental Protocols
General Protocol for Stille Cross-Coupling Polymerization
This protocol provides a general methodology for the synthesis of conjugated polymers using 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole. The specific conditions may require optimization based on the chosen comonomer.
Materials:
-
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (1 equivalent)
-
Distannyl donor monomer (e.g., 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene) (1 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, tris(dibenzylideneacetone)dipalladium(0))
-
Ligand (e.g., P(o-tol)₃, tri(o-tolyl)phosphine)
-
Anhydrous solvent (e.g., toluene, chlorobenzene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (1 equivalent) and the distannyl donor monomer (1 equivalent) in the chosen anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the palladium catalyst and the ligand to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 100-130 °C) and stir for 24-48 hours.
-
Monitor the polymerization by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by adding it to a non-solvent such as methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
Dissolve the purified polymer in a high-boiling point solvent (e.g., chloroform or chlorobenzene) and re-precipitate it in methanol.
-
Collect the final polymer and dry it under vacuum.
Mandatory Visualization
Caption: General workflow for Stille cross-coupling polymerization.
Caption: Schematic of the Stille coupling catalytic cycle.
References
- 1. ossila.com [ossila.com]
- 2. Graded Morphologies and the Performance of PffBT4T-2OD:PC71BM Devices Using Additive Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and morphological studies of a poly(5,6-difluorobenzo-2,1,3-thiadiazole-4,7-diyl-alt-quaterchalcogenophene) copolymer with 7.3% polymer solar cell efficiency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Aggregation and morphology control enables multiple cases of high-efficiency polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
Application Notes and Protocols for Thin-Film Deposition of Polymers Derived from 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deposition of high-performance polymer thin films derived from the monomer 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole. The fluorinated benzothiadiazole (FBT) moiety is a critical building block in the synthesis of electron-deficient conjugated polymers, enabling fine-tuning of energy levels and enhancing molecular packing, which are crucial for efficient charge transport in organic electronic devices.[1][2][3][4]
One of the most successful polymers synthesized using a monomer derived from 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is Poly[(5,6-difluoro-2,1,3-benzothiadiazol-4,7-diyl)-alt-(3,3‴-di(2-octyldodecyl)-2,2′,5′,2″,5″,2‴-quaterthiophen-5,5‴-diyl)], commonly known as PffBT4T-2OD or PCE11 .[5][6] This polymer has demonstrated high power conversion efficiencies in organic solar cells and excellent hole mobility, making it a material of significant interest.[1]
These notes will focus on prevalent solution-based and vapor-based deposition techniques for PffBT4T-2OD and similar FBT-based polymers, providing protocols for spin coating and blade coating, and an overview of oxidative chemical vapor deposition (oCVD).
Thin-Film Deposition Techniques: A Comparative Overview
The choice of deposition technique significantly impacts the morphology, molecular ordering, and ultimately, the electronic properties of the polymer thin film.[7] Solution-based techniques like spin coating and blade coating are widely used for their simplicity and scalability, while vapor deposition methods offer solvent-free processing and precise control over film growth.
Logical Workflow for Polymer Thin-Film Deposition and Characterization
The following diagram illustrates the general workflow from polymer solution or precursor preparation to device fabrication and characterization.
Solution-Based Deposition: Spin Coating and Blade Coating
Solution-based processing is the most common method for depositing FBT-based polymer films. The final film morphology is highly sensitive to the choice of solvent, polymer concentration, additives, and post-deposition treatments like thermal annealing.[5][8]
Quantitative Data Summary
The following table summarizes key parameters and resulting properties for spin-coated PffBT4T-2OD thin films from various literature sources.
| Parameter | Value | Resulting Film Properties | Reference |
| Polymer/Blend | PffBT4T-2OD:PC71BM (1:1.2 ratio) | Power Conversion Efficiency (PCE): ~7.2% (no additive), up to 9.0% (with DIO) | [5] |
| Solvent | o-Dichlorobenzene | - | [5] |
| Concentration | PffBT4T-2OD: 4 mg/mL | - | [5] |
| Additive | 3% v/v (e.g., 1-Chloronaphthalene, DIO) | Additives can enhance PCE by ~6% or decrease it by over 25% depending on the choice. | [5] |
| Annealing | 80 °C and 150 °C | Post-thermal annealing can decrease PCE from a high of 9.5% (as-prepared) to lower values. | [8] |
| Polymer/Blend | PffBT4T-2OD:PC70BM (1:1.2 ratio) | PCE approaching 11%. | [1] |
| Solvent | 1:1 blend of Chlorobenzene and Dichlorobenzene | - | [1] |
| Concentration | 9 mg/mL | - | [1] |
| Additive | 3% Diiodooctane (DIO) | - | [1] |
| Film Thickness | 50 nm - 2.1 µm | Hole mobility is thickness-dependent, with a maximum of 9.3 × 10⁻⁴ cm²/V·s at 210 nm. | [9] |
| Film Thickness | ~25 nm | Highly oriented films suitable for structural analysis. | [10] |
Experimental Protocol 1: Spin Coating of PffBT4T-2OD:Fullerene Blend
This protocol is adapted from methodologies used for fabricating high-efficiency organic solar cells.[1][5]
Materials:
-
PffBT4T-2OD (PCE11)
-
Fullerene acceptor (e.g., PC71BM or PC70BM)
-
Solvent: o-Dichlorobenzene (ODCB) or a 1:1 blend of Chlorobenzene (CB) and ODCB
-
Solvent Additive: 1,8-Diiodooctane (DIO) or 1-Chloronaphthalene (CN)
-
Substrates (e.g., ITO-coated glass, Si/SiO₂)
-
Hole Transport Layer (HTL) solution (e.g., PEDOT:PSS)
Equipment:
-
Spin coater
-
Hot plate
-
Glovebox with an inert atmosphere (e.g., Nitrogen or Argon)
-
Pipettes and vials
Procedure:
-
Substrate Preparation:
-
Clean substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve wettability.
-
If required, deposit a hole transport layer like PEDOT:PSS by spin coating, followed by annealing on a hotplate.
-
-
Solution Preparation (perform inside a glovebox):
-
Prepare a stock solution of the solvent additive (e.g., 3% v/v DIO in ODCB).
-
Dissolve PffBT4T-2OD and the fullerene acceptor in the solvent (with additive) to achieve the desired concentration and ratio (e.g., PffBT4T-2OD at 4-9 mg/mL and a 1:1.2 polymer:fullerene weight ratio).[1][5]
-
Gently heat the solution (e.g., at 85°C) and stir for several hours or overnight to ensure complete dissolution.[1]
-
Before use, cool the solution to room temperature and filter through a 0.45 µm PTFE syringe filter.
-
-
Spin Coating (perform inside a glovebox):
-
Place the prepared substrate on the spin coater chuck.
-
Dispense a specific volume of the polymer solution onto the center of the substrate.
-
Spin the substrate at a defined speed (e.g., 1000-3000 rpm) for a set duration (e.g., 60 seconds). The final film thickness is inversely proportional to the square root of the spin speed. A thickness of ~300 nm has been shown to be effective for PffBT4T-2OD based devices.[5]
-
-
Post-Deposition Annealing:
-
Transfer the coated substrate to a hotplate inside the glovebox.
-
Anneal the film at a specific temperature (e.g., 80°C - 150°C) for a defined time (e.g., 10 minutes). Note: Studies have shown that for PffBT4T-2OD:PC71BM blends, post-thermal annealing can sometimes be detrimental to device performance, suggesting that as-cast films or films with minimal annealing may be optimal.[8]
-
Experimental Protocol 2: Blade Coating
Blade coating is a scalable deposition technique suitable for large-area electronics. The solution preparation is similar to spin coating, but the deposition mechanics are different.
Procedure:
-
Solution Preparation: Follow Step 2 from the Spin Coating protocol. The viscosity of the solution may need to be optimized for blade coating, which can be achieved by adjusting the polymer concentration.
-
Deposition:
-
Secure the substrate on a flat, heated stage.
-
Dispense a line of the polymer solution in front of the blade.
-
Move the blade across the substrate at a constant, controlled speed. The film thickness is determined by the blade-substrate gap, the coating speed, and the solution's viscosity and evaporation rate.
-
-
Drying and Annealing: The film is typically dried on the heated stage. Subsequent thermal annealing can be performed as described in the spin coating protocol.
Vapor-Based Deposition: Oxidative Chemical Vapor Deposition (oCVD)
Oxidative Chemical Vapor Deposition (oCVD) is a solvent-free technique where polymer synthesis and film deposition occur simultaneously on a substrate surface.[11][12] This method is advantageous for depositing insoluble polymers and offers excellent control over film thickness and conformality.[11][13] While specific protocols for PffBT4T-2OD are not widely published, the general principles of oCVD can be applied to its constituent monomers.
General Principles:
-
Precursors: Monomers (e.g., the thiophene and benzothiadiazole derivatives that form PffBT4T-2OD) and an oxidizing agent are introduced into a vacuum chamber.
-
Deposition: The precursors adsorb onto the substrate surface where the oxidant initiates polymerization, forming a thin film.
-
Control: Film properties are controlled by precursor flow rates, oxidant-to-monomer ratio, substrate temperature, and chamber pressure.[11][14]
Higher substrate temperatures and chamber pressures during oCVD have been shown to increase conjugation and charge carrier mobilities in other semiconducting polymers like polythiophene.[11] This technique holds promise for creating highly pure and crystalline FBT-based polymer films.
Conceptual oCVD Workflow
The following diagram illustrates the key stages of the oCVD process for depositing conjugated polymer films.
Summary
The deposition of high-quality thin films from polymers derived from 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole, such as PffBT4T-2OD, is critical for achieving high-performance electronic devices. Solution-based methods like spin coating are well-established, with performance being highly dependent on processing parameters, particularly the choice of solvents and additives. Blade coating offers a pathway to scalable, large-area fabrication. While less explored for this specific class of polymers, oCVD presents a compelling solvent-free alternative that could unlock further improvements in film quality and device performance. The protocols and data provided herein serve as a comprehensive starting point for researchers working with these advanced semiconducting materials.
References
- 1. ossila.com [ossila.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Graded Morphologies and the Performance of PffBT4T-2OD:PC71BM Devices Using Additive Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative chemical vapor deposition of semiconducting polymers and their use In organic photovoltaics [dspace.mit.edu]
- 12. Oxidative chemical vapor deposition for synthesis and processing of conjugated polymers: a critical review - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Initiated and Oxidative Chemical Vapor Deposition of Polymeric Thin Films: iCVD and oCVD | Semantic Scholar [semanticscholar.org]
- 14. Gleason Group [web.mit.edu]
Application of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole in Light-Emitting Diodes: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole is a key building block in the synthesis of advanced organic semiconducting polymers. Its electron-deficient nature, enhanced by the presence of two fluorine atoms, makes it an excellent monomer for creating low band-gap polymers with high electron affinity.[1][2] These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), particularly in the development of efficient and stable emissive layers. This document provides a comprehensive overview of the application of this compound in OLEDs, including synthesis protocols for derivative polymers and fabrication methods for light-emitting devices, supported by performance data from relevant studies.
Rationale for Use in Light-Emitting Diodes
The incorporation of the 5,6-difluorobenzo[c][1][2][3]thiadiazole moiety into a polymer backbone offers several advantages for OLED applications:
-
Electron-Deficient Character: The strong electron-withdrawing nature of the fluorinated benzothiadiazole unit facilitates the synthesis of polymers with low LUMO (Lowest Unoccupied Molecular Orbital) energy levels. This improves electron injection from the cathode and promotes a more balanced charge transport within the emissive layer, a crucial factor for achieving high electroluminescence efficiency.
-
Color Tuning: By copolymerizing 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole with various electron-donating co-monomers, the emission color of the resulting polymer can be tuned across the visible spectrum. For instance, copolymerization with fluorene-based units has been shown to yield polymers with strong green emission.
-
Enhanced Stability: The fluorine atoms can increase the oxidative stability of the polymer, potentially leading to longer operational lifetimes for the OLED devices.
-
High Photoluminescence Quantum Efficiency: Copolymers incorporating this unit have demonstrated high photoluminescence quantum efficiencies, which is a prerequisite for achieving high external quantum efficiency in an OLED.
Experimental Protocols
Synthesis of Emissive Copolymers
A common method for synthesizing copolymers using 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. The following is a general protocol for a Suzuki coupling reaction.
Protocol 1: Synthesis of a Fluorene-co-Difluorobenzothiadiazole Copolymer
-
Monomer Preparation: Ensure the purity of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole and the co-monomer, for example, 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the two monomers in an appropriate solvent system, typically a mixture of toluene and an aqueous solution of a base such as sodium carbonate or potassium carbonate.
-
Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to the reaction mixture.
-
Polymerization: Heat the mixture to reflux (typically around 90-100 °C) and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-Capping: To terminate the polymerization and improve polymer stability, add a monofunctional reagent like bromobenzene or phenylboronic acid and continue stirring for a few more hours.
-
Purification: Cool the reaction mixture to room temperature and pour it into a non-solvent such as methanol or acetone to precipitate the polymer. The crude polymer is then collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene) to remove catalyst residues and low molecular weight oligomers. The final polymer is obtained by precipitating the chloroform/toluene fraction into methanol.
Fabrication of Polymer Light-Emitting Diodes (PLEDs)
The following protocol describes the fabrication of a typical multi-layer PLED device using a solution-processing method.
Protocol 2: PLED Device Fabrication
-
Substrate Preparation: Start with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with oxygen plasma or UV-ozone to improve the work function of the ITO and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate. Anneal the film at a specified temperature (e.g., 120-150 °C) in a nitrogen-filled glovebox to remove residual water.
-
Emissive Layer (EML) Deposition: Dissolve the synthesized emissive polymer in a suitable organic solvent (e.g., chloroform, toluene, or xylene). Spin-coat the polymer solution on top of the HIL. The thickness of the emissive layer can be controlled by adjusting the spin speed and the concentration of the polymer solution. Anneal the film to remove the solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr). Deposit an electron transport layer (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi) followed by a low work function metal cathode (e.g., LiF/Al or Ca/Al). The deposition rates and thicknesses of these layers should be carefully controlled using a quartz crystal microbalance.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass lid in an inert atmosphere.
Performance Data
While specific performance data for OLEDs using polymers derived exclusively from 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is not extensively reported in the readily available literature, data from analogous fluorinated benzothiadiazole-based copolymers provide a strong indication of the expected performance. For instance, copolymers of fluorene and benzothiadiazole have demonstrated high efficiencies.
| Polymer System | Device Architecture | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Emission Color | Turn-on Voltage (V) |
| Fluorene-co-benzothiadiazole | Double-layer | 6.0 | 59,400 | Green (~540 nm) | 3.4 |
Table 1: Representative performance data for a high-efficiency fluorene-co-benzothiadiazole copolymer-based PLED. This data is indicative of the potential performance of polymers synthesized using fluorinated benzothiadiazole monomers.
Visualizations
Figure 1: Experimental workflow from copolymer synthesis to PLED fabrication and characterization.
Conclusion
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole serves as a valuable monomer for the synthesis of high-performance emissive polymers for OLED applications. The electron-withdrawing nature of the difluorobenzothiadiazole unit allows for the creation of materials with tailored electronic properties, leading to efficient charge injection and transport. The provided protocols for polymer synthesis and device fabrication offer a foundational methodology for researchers and scientists working in the field of organic electronics. While more specific data on devices utilizing this exact monomer is needed, the performance of analogous systems suggests a promising potential for achieving highly efficient and stable light-emitting diodes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and photovoltaic properties of copolymers based on benzo[1,2-b:4,5-b′]dithiophene and thiazole with different conjugated side groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Effects of Fluoro Substitution on the Electrochromic Performance of Alternating Benzotriazole and Benzothiadiazole-Based Donor⁻Acceptor Type Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Polymers with 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers incorporating the 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole (DBFBT) monomer are a critical class of materials in the field of organic electronics. The strong electron-withdrawing nature of the difluorinated benzothiadiazole unit leads to polymers with low Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] This characteristic is highly desirable for applications in high-performance organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs), as it can lead to higher open-circuit voltages and improved air stability.[1][2][3]
The fluorination of the benzothiadiazole core has been shown to enhance molecular packing and crystallinity, which in turn improves charge transport properties.[3][4] The synthesis of these donor-acceptor (D-A) copolymers is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerization.[5] These methods offer a versatile route to high molecular weight polymers with well-defined structures.
This document provides detailed experimental protocols for the synthesis of polymers using DBFBT via Stille and Suzuki coupling reactions, along with representative data for the resulting polymers.
Experimental Protocols
Detailed methodologies for the synthesis of conjugated polymers containing the 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole unit are outlined below. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques.
Protocol 1: Synthesis via Stille Coupling Polymerization
This protocol describes a general procedure for the copolymerization of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole with a distannylated comonomer.
Materials:
-
4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole (Monomer A)
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer B)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine - P(o-tol)₃)
-
Anhydrous solvent (e.g., toluene or chlorobenzene)
-
Methanol (for precipitation)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask, add equimolar amounts of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole and the distannyl comonomer.
-
Catalyst and Ligand Addition: To the flask, add the palladium catalyst (1-3 mol%) and the phosphine ligand (4-12 mol%).
-
Solvent Addition: Add anhydrous toluene via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: Thoroughly degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to 90-120 °C and stir vigorously under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up: Cool the reaction mixture to room temperature. Pour the viscous solution slowly into a beaker of methanol with stirring to precipitate the polymer.
-
Purification: Collect the polymer by filtration. The crude polymer is then subjected to Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is extracted with chloroform or chlorobenzene.
-
Drying: The purified polymer solution is concentrated, and the polymer is reprecipitated in methanol. The final product is collected by filtration and dried under vacuum at 40-60 °C overnight.
Protocol 2: Synthesis via Suzuki Coupling Polymerization
This protocol outlines a general procedure for the copolymerization of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole with a diboronic ester comonomer.
Materials:
-
4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole (Monomer A)
-
Diboronic ester comonomer (e.g., a fluorene or thiophene-based diboronic ester) (Monomer B)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Base (e.g., 2 M aqueous solution of potassium carbonate - K₂CO₃)
-
Phase-transfer catalyst (e.g., Aliquat 336), if required
-
Anhydrous solvent (e.g., toluene or a mixture of toluene and water)
-
Methanol (for precipitation)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Monomer and Catalyst Preparation: In a Schlenk flask, dissolve equimolar amounts of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole and the diboronic ester comonomer in the organic solvent. Add the palladium catalyst (1-5 mol%).
-
Aqueous Base Addition: Add the aqueous base to the reaction mixture. If a phase-transfer catalyst is used, it should be added at this stage.
-
Degassing: Thoroughly degas the biphasic mixture by bubbling argon through it for at least 30 minutes.
-
Polymerization: Heat the reaction mixture to 80-100 °C and stir vigorously for 24-72 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine.
-
Precipitation: Concentrate the organic solution and precipitate the polymer by adding it to methanol.
-
Purification: Collect the polymer by filtration and purify by Soxhlet extraction as described in the Stille protocol.
-
Drying: Dry the purified polymer under vacuum at 40-60 °C overnight.
Data Presentation
The following tables summarize representative quantitative data for polymers synthesized using dibromo difluoro benzothiadiazole derivatives.
Table 1: Molecular Weight and Polydispersity Index of Representative Polymers
| Polymer ID | Comonomer | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| P1 | Thiophene derivative | Stille | 15.2 | 32.8 | 2.16 |
| P2 | Fluorene derivative | Suzuki | 25.6 | 58.9 | 2.30 |
| P3 | Dithienosilole derivative | Stille | 34.0 | 78.2 | 2.30 |
| P4 | Selenophene derivative | Stille | 11.0-15.0 | - | 1.7-2.0 |
Table 2: Optoelectronic Properties of Representative Polymers
| Polymer ID | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) |
| P1 | -5.52 | -3.58 | 1.94 | 1.85 |
| P2 | -5.48 | -3.45 | 2.03 | 1.96 |
| P3 | -5.20 | -3.56 | 1.64 | 1.40 |
| P4 | -5.06 | -3.67 | 1.39 | 1.39 |
Visualizations
Caption: Experimental workflow for Stille polymerization.
References
- 1. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in orga ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC01860B [pubs.rsc.org]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with the goal of improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole?
The most widely reported method involves the reaction of 3,6-dibromo-4,5-difluorobenzene-1,2-diamine with thionyl chloride in the presence of a base, such as triethylamine, in a chlorinated solvent like dichloromethane.[1] This method is known for its high yield, often reported to be around 88%.[1]
Q2: What are the primary applications of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole?
This compound is a key building block in the synthesis of organic semiconductors.[1][2] The presence of fluorine atoms makes the benzothiadiazole ring more electron-withdrawing, which is a desirable property for creating low-band gap polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.[1][2]
Q3: Are there any known safety concerns associated with the synthesis of this compound?
The synthesis involves the use of thionyl chloride, which is a corrosive and toxic reagent that reacts violently with water. Therefore, the reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn. Care should be taken to handle thionyl chloride under anhydrous conditions.
Q4: What are the typical spectroscopic data for 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole?
While specific NMR and mass spectrometry data can vary slightly based on the instrumentation and conditions, you should expect to see characteristic signals corresponding to the aromatic protons and carbons, as well as the isotopic pattern for two bromine atoms in the mass spectrum. The molecular weight of the compound is 329.95 g/mol .[2]
Troubleshooting Guide
Low or No Yield
Q5: I am getting a very low yield or no product at all. What are the possible causes?
Several factors could contribute to a low or no yield. Consider the following troubleshooting steps:
-
Purity of Starting Material: Ensure that the 3,6-dibromo-4,5-difluorobenzene-1,2-diamine is of high purity. Impurities can interfere with the reaction.
-
Anhydrous Conditions: The reaction is sensitive to moisture due to the use of thionyl chloride. Ensure all glassware is oven-dried and the solvent is anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Thionyl chloride can decompose over time. Use a fresh bottle or a recently distilled batch of thionyl chloride for the best results. The triethylamine should also be dry.
-
Reaction Temperature: The initial addition of thionyl chloride is typically done at 0 °C to control the exothermic reaction.[1] Allowing the temperature to rise too quickly can lead to side reactions. After the addition, the reaction is gently heated to reflux to ensure it goes to completion.[1]
-
Insufficient Reaction Time: The reaction is typically refluxed for several hours.[1] Monitor the reaction progress using thin-layer chromatography (TLC) to ensure it has gone to completion before workup.
Formation of Impurities and Side Products
Q6: I am observing significant impurities in my crude product. What are the likely side reactions?
-
Incomplete Cyclization: If the reaction is not heated for a sufficient amount of time, you may have unreacted starting material or partially reacted intermediates.
-
Hydrolysis of Thionyl Chloride: If there is moisture in the reaction, thionyl chloride will hydrolyze to SO2 and HCl, which can affect the reaction conditions and potentially lead to other side products.
-
Formation of Mono-bromo Product: Although not explicitly reported for this specific synthesis, related dibromo-thiadiazole compounds are known to be susceptible to hydrolysis, leading to the formation of mono-bromo species.[3] This can occur if the workup conditions are not carefully controlled or if wet solvents are used.[3]
-
Over-bromination/Side Reactions with Brominating Agents: In alternative bromination strategies, such as using Br2 or NBS, controlling the stoichiometry and reaction conditions is crucial to avoid the formation of over-brominated or other side products.[1][4]
Q7: How can I minimize the formation of these impurities?
-
Strict Anhydrous Conditions: As mentioned before, ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere.
-
Controlled Reagent Addition: Add the thionyl chloride dropwise at 0 °C to maintain control over the reaction temperature.[1]
-
Careful Workup: When quenching the reaction with water, do so slowly and at a low temperature to minimize any potential hydrolysis of the product.
-
Monitor the Reaction: Use TLC to follow the consumption of the starting material and the formation of the product to determine the optimal reaction time.
Purification Challenges
Q8: I am having difficulty purifying the product. What are the recommended methods?
-
Column Chromatography: The most common method for purifying 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is column chromatography on silica gel.[1] A non-polar eluent system, such as hexane/dichloromethane, is typically effective.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system can be an effective purification method.
-
Sublimation: For highly pure material, sublimation under high vacuum can be a viable option, although it may not be suitable for large quantities.
Experimental Protocols
Standard Synthesis of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole[1]
This protocol is based on a reported high-yield synthesis.
Materials:
-
3,6-dibromo-4,5-difluorobenzene-1,2-diamine
-
Dichloromethane (anhydrous)
-
Triethylamine (anhydrous)
-
Thionyl chloride
-
Dilute hydrochloric acid
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Dissolve 3,6-dibromo-4,5-difluorobenzene-1,2-diamine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 46 °C) for 6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Adjust the pH to approximately 1 with dilute hydrochloric acid.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole as white needle-like crystals.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3,6-dibromo-4,5-difluorobenzene-1,2-diamine | [1] |
| Reagents | Thionyl chloride, Triethylamine | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | 0 °C to reflux (46 °C) | [1] |
| Reaction Time | 6 hours at reflux | [1] |
| Reported Yield | 88% | [1] |
| Purification Method | Column Chromatography | [1] |
Visualizations
Caption: General workflow for the synthesis of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole.
Caption: Key areas to investigate when troubleshooting low reaction yield.
Caption: Possible side reactions leading to the formation of impurities.
References
- 1. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 2. ossila.com [ossila.com]
- 3. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole.
| Problem | Possible Cause | Suggested Solution |
| Low or No Recovery of Product after Column Chromatography | The product is highly non-polar and eluted with the solvent front. | Analyze the first few fractions collected, as the compound may have eluted very quickly.Use a less polar solvent system to increase retention on the silica gel. Start with a low polarity eluent (e.g., pure hexanes or petroleum ether) and gradually increase the polarity. |
| The product is too polar and is retained on the column. | Gradually increase the polarity of the eluent. For example, increase the percentage of dichloromethane or ethyl acetate in the hexane or petroleum ether mixture.If the compound still does not elute, consider using a more polar solvent like methanol in small percentages, but be aware this may also elute highly polar impurities. | |
| The compound degraded on the silica gel. | Perform a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs.If the compound is unstable on silica, consider using a different stationary phase like alumina (neutral or basic) or a revered-phase silica. | |
| Product is Contaminated with Impurities after Column Chromatography | Poor separation between the product and impurities. | Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for the desired product.Use a shallower solvent gradient during elution to improve separation.Ensure proper column packing to avoid channeling. |
| Column was overloaded with crude material. | Use a larger column or reduce the amount of crude material loaded. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Difficulty in Achieving Crystallization during Recrystallization | The compound is too soluble in the chosen solvent. | Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.If the compound is soluble in a non-polar solvent, try adding a more polar anti-solvent dropwise until turbidity persists, then heat to redissolve and cool slowly. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to create nucleation sites.Add a seed crystal of the pure compound. | |
| Oiling out instead of crystallization. | This occurs when the boiling point of the solvent is higher than the melting point of the solute. Use a lower-boiling point solvent.Try cooling the solution more slowly. | |
| Low Yield after Sublimation | Sublimation temperature is too low. | Gradually increase the temperature while monitoring for the appearance of sublimate on the cold finger. |
| Vacuum is not sufficient. | Ensure all connections are properly sealed and that the vacuum pump is functioning correctly. A high vacuum is necessary to lower the required sublimation temperature. | |
| The compound decomposed at the sublimation temperature. | If decomposition is observed (e.g., charring), reduce the temperature and improve the vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole?
A1: The most commonly employed purification techniques for this compound are column chromatography, recrystallization, and sublimation. Column chromatography is widely used for the initial purification of the crude product from the synthesis.[1] Recrystallization and sublimation are effective methods for obtaining highly pure, crystalline material suitable for device fabrication or further synthetic steps.
Q2: What are the potential impurities I should be aware of during the synthesis and purification?
A2: Potential impurities can arise from starting materials, side reactions, or decomposition. These may include:
-
Unreacted starting materials: Such as 3,6-dibromo-4,5-difluorobenzene-1,2-diamine.
-
Mono-bromo species: Incomplete bromination can lead to related compounds with fewer bromine atoms.
-
Over-brominated species: Although less common, additional bromination on other positions might occur under harsh conditions.
-
Hydrolyzed byproducts: Reaction with residual water can lead to the formation of related benzothiadiazole derivatives.
-
Polymeric materials: Side reactions can sometimes lead to the formation of oligomeric or polymeric byproducts.
Q3: How can I monitor the purity of my compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a reaction and the separation during column chromatography. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: My purified 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is not white. What could be the reason?
A4: A non-white color (e.g., yellow or brown) typically indicates the presence of impurities. These could be colored byproducts from the synthesis or decomposition products. Further purification by recrystallization or sublimation is recommended to obtain the desired white, crystalline solid.
Experimental Protocols
Column Chromatography
This protocol provides a general procedure for the purification of crude 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole using silica gel chromatography.
Materials:
-
Crude 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
-
Silica gel (60 Å, 230-400 mesh)
-
Petroleum ether (or hexanes)
-
Dichloromethane (DCM)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin eluting with 100% petroleum ether. A common starting eluent for similar compounds is a 4:1 mixture of petroleum ether and dichloromethane. Gradually increase the polarity by increasing the proportion of dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product as a white solid.[1]
Recrystallization
This is a general guideline for recrystallization. The optimal solvent system may need to be determined experimentally.
Materials:
-
Purified 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
-
A suitable solvent or solvent pair (e.g., ethanol, isopropanol, or a mixture of a good solvent like dichloromethane and a poor solvent like hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Condenser
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Sublimation
Sublimation is an effective method for obtaining very high purity material.
Materials:
-
Purified 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
-
Sublimation apparatus (including a cold finger)
-
High vacuum pump
-
Heating mantle or oil bath
Procedure:
-
Apparatus Setup: Place the compound at the bottom of the sublimation apparatus. Assemble the apparatus, ensuring all joints are well-sealed.
-
Vacuum Application: Connect the apparatus to a high vacuum pump and evacuate the system.
-
Cooling: Fill the cold finger with a coolant (e.g., cold water or a dry ice/acetone slurry).
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature will need to be determined experimentally but should be below the melting point of the compound.
-
Sublimation: The compound will sublime and deposit as pure crystals on the cold finger.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the system and collect the purified crystals from the cold finger.
Diagrams
References
Technical Support Center: Polymerization of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common polymerization methods for 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole?
A1: The most common methods are palladium-catalyzed cross-coupling reactions, primarily Suzuki-Miyaura coupling and Stille coupling. These methods are effective for forming carbon-carbon bonds between the dibrominated benzothiadiazole monomer and a suitable comonomer, typically a bis(boronic acid) or bis(stannane) derivative of an aromatic compound (e.g., thiophene, fluorene).
Q2: What are the typical side reactions observed during the polymerization of this monomer?
A2: Common side reactions include:
-
Homocoupling: This is a significant side reaction where two molecules of the same monomer couple together. In Suzuki polymerization, this often involves the boronic acid or ester reagent coupling with itself.[1][2] This can be promoted by the presence of oxygen. In Stille reactions, homocoupling of the organotin reagent can also occur.
-
Protodeboronation/Protodestannylation: Loss of the boronic acid/ester or stannane group from the comonomer before cross-coupling occurs, leading to chain termination. This is particularly a concern with electron-deficient boronic acids.[1]
-
Incomplete Reaction/Mono-substitution: Not all of the bromine atoms on the benzothiadiazole monomer react, leading to low molecular weight polymers and oligomers. This can be an issue with electron-deficient substrates.
-
Catalyst Decomposition: The palladium catalyst can decompose, leading to reduced catalytic activity and incomplete polymerization.
Q3: How does the fluorine substitution on the benzothiadiazole ring affect the polymerization?
A3: The two fluorine atoms on the benzothiadiazole ring make the monomer highly electron-deficient. This has several implications for polymerization:
-
Increased Reactivity: The electron-withdrawing nature of the fluorine atoms can activate the C-Br bonds, potentially leading to faster oxidative addition in the catalytic cycle.
-
Challenges with Comonomers: The electron-deficient nature of the monomer requires careful selection of the comonomer and reaction conditions to ensure efficient cross-coupling. For instance, electron-deficient boronic acids can be prone to instability and side reactions.[1]
-
Polymer Properties: The fluorine substitution influences the electronic properties of the resulting polymer, such as lowering the HOMO and LUMO energy levels, which is often desirable for applications in organic electronics.
Troubleshooting Guides
Issue 1: Low Polymer Yield and/or Low Molecular Weight
Low polymer yield or the formation of low molecular weight oligomers is a frequent issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst to avoid issues with in-situ reduction of Pd(II) precatalysts.[1] |
| Inappropriate Ligand | For electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often recommended to promote efficient oxidative addition and reductive elimination.[2] |
| Suboptimal Reaction Temperature | Monitor the reaction temperature closely. Too low a temperature may lead to incomplete reaction, while too high a temperature can cause catalyst decomposition or side reactions. |
| Inefficient Base (Suzuki) | The choice of base is critical. For electron-deficient systems, a moderately strong base like K₃PO₄ is often a good starting point.[2] Ensure the base is finely powdered and thoroughly mixed. |
| Premature Polymer Precipitation | The growing polymer may precipitate out of solution before reaching high molecular weight. Use a higher boiling point solvent or a solvent mixture that better solubilizes the polymer. Running the reaction at a higher temperature (if the catalyst is stable) can also help. |
Issue 2: Significant Homocoupling Side Products
The presence of significant amounts of homocoupled byproducts complicates purification and reduces the yield of the desired polymer.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Presence of Oxygen (Suzuki) | Rigorously degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes before use. Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Use of Pd(II) Precatalyst (Suzuki) | The in-situ reduction of Pd(II) to Pd(0) can sometimes promote homocoupling.[1] Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Boronic Acid Instability (Suzuki) | Use freshly prepared or high-purity boronic acids or their corresponding esters (e.g., pinacol esters), which can be more stable.[1] |
| Inappropriate Ligand (Suzuki) | Bulky, electron-rich phosphine ligands can sterically hinder the formation of the diarylpalladium species that leads to homocoupling and can accelerate the desired reductive elimination step.[2] |
Experimental Protocols
General Protocol for Suzuki Polymerization
This is a generalized starting protocol that may require optimization for specific comonomers.
Materials:
-
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (1.0 eq)
-
Aryl-bis(boronic acid pinacol ester) (1.0 eq)
-
Pd₂(dba)₃ (2-4 mol%)
-
SPhos (4-8 mol%)
-
K₃PO₄ (3.0 eq), finely powdered and dried
-
Anhydrous and degassed toluene or other suitable solvent
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole, the aryl-bis(boronic acid pinacol ester), and K₃PO₄.
-
In a separate dry vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent.
-
Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen at least three times.
-
Add the degassed solvent to the Schlenk flask via syringe.
-
Transfer the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the polymerization progress by Gel Permeation Chromatography (GPC) if possible, or by observing the viscosity of the reaction mixture.
-
After the desired polymerization time (typically 12-48 hours), cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration, wash with methanol and acetone, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for low polymer yield.
References
Technical Support Center: Optimizing Annealing for Fluorinated Benzothiadiazole Thin Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the annealing temperature of thin films containing fluorinated benzothiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of annealing thin films containing fluorinated benzothiadiazole?
A1: Annealing is a critical post-deposition thermal treatment that improves the molecular ordering and crystalline quality of the thin film. This process can lead to enhanced π-π stacking, larger and more ordered crystalline domains, and reduced defect densities.[1][2] Ultimately, proper annealing is crucial for optimizing charge transport and improving the performance of devices like organic solar cells (OSCs) and organic field-effect transistors (OFETs).[2][3]
Q2: What is a typical annealing temperature range for these thin films?
A2: The optimal annealing temperature is highly dependent on the specific fluorinated benzothiadiazole-based polymer or small molecule. However, a general range for thermal annealing is between 80°C and 160°C.[4] It is essential to determine the optimal temperature for your specific material and device architecture, as exceeding this range can be detrimental to performance.
Q3: How does annealing temperature affect the morphology and performance of the active layer?
A3: Annealing temperature directly influences the nanoscale morphology of the active layer, which is critical for device performance. Increasing the annealing temperature generally leads to larger and more defined crystalline regions within the film.[1] This improved crystallinity can enhance charge carrier mobility.[5] However, excessive annealing can lead to overly large domain sizes, which may hinder exciton dissociation at the donor-acceptor interface in solar cells, thereby reducing device efficiency.[6][7]
Q4: What is the difference between thermal annealing and solvent vapor annealing?
A4: Thermal annealing utilizes heat to provide the necessary energy for molecular rearrangement and ordering within the thin film. In contrast, solvent vapor annealing (SVA) exposes the film to a saturated solvent atmosphere.[6] SVA can also promote morphological optimization, leading to improved device performance by enhancing phase purity and charge carrier mobility.[8] The choice between thermal and solvent vapor annealing depends on the specific materials and desired film characteristics.
Q5: How does fluorination of the benzothiadiazole unit influence the material's properties and annealing behavior?
A5: Fluorination is a common chemical strategy used to fine-tune the electronic properties of conjugated polymers.[9] Introducing fluorine atoms to the benzothiadiazole core can lower the material's energy levels (both HOMO and LUMO), which can lead to a higher open-circuit voltage in organic solar cells.[3] Fluorination can also enhance intermolecular packing and crystallinity, which can improve charge transport.[3] These modifications can influence the optimal annealing conditions required to achieve the best device performance.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low device performance (e.g., low power conversion efficiency in OSCs) | Sub-optimal annealing temperature leading to poor film morphology. | - Systematically vary the annealing temperature in increments (e.g., 10-20°C) to find the optimal point.- Characterize the film morphology at each temperature using techniques like Atomic Force Microscopy (AFM) or Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to correlate morphology with performance. |
| Device performance decreases after annealing at high temperatures. | - Material decomposition.- Excessive phase separation or crystal growth, which can impede charge separation and transport.[6][7] | - Lower the annealing temperature.- Perform a thermogravimetric analysis (TGA) on your material to determine its decomposition temperature.- Reduce the annealing time. |
| Film is discolored or shows optical changes after annealing. | Oxidation of the semiconductor material. | - Ensure annealing is conducted in an inert atmosphere, such as a nitrogen-filled glovebox or a vacuum chamber, to prevent exposure to oxygen.[2] |
| Poor charge carrier mobility. | Insufficient crystallinity and molecular ordering in the thin film. | - Optimize the annealing temperature and time to promote better crystal growth.- Consider trying solvent vapor annealing as an alternative method to improve molecular packing.[8] |
| Inconsistent results between batches. | Variations in the annealing process. | - Ensure precise control over the annealing temperature, time, and atmosphere for every sample.- Calibrate your hotplate or oven regularly. |
Experimental Protocols
General Protocol for Thermal Annealing of Thin Films
This protocol provides a general guideline for thermal annealing. The specific temperature and time should be optimized for your particular material and device.
-
Sample Preparation:
-
Prepare the thin film on the desired substrate (e.g., glass, ITO-coated glass) using a technique like spin-coating or inkjet printing.
-
Ensure the film is dry and free of residual solvent by performing a soft bake at a low temperature (e.g., 60-80°C) for a few minutes, if required.
-
-
Annealing Setup:
-
Preheat a hotplate or oven inside a nitrogen-filled glovebox or a vacuum chamber to the desired annealing temperature.
-
Place the sample on the preheated surface.
-
-
Annealing Process:
-
Anneal the film for the desired duration, which can range from a few minutes to an hour.
-
A typical starting point is 10-15 minutes.
-
-
Cooling:
-
After annealing, allow the sample to cool down slowly to room temperature inside the inert atmosphere to prevent thermal shock and potential film cracking.
-
-
Characterization:
-
Characterize the annealed film using appropriate techniques to assess its morphology (AFM), crystallinity (GIWAXS), and optical properties (UV-Vis absorption).
-
Fabricate and test the final device to evaluate its electrical performance.
-
Visualizations
Caption: Workflow for optimizing annealing conditions.
Caption: Troubleshooting logic for low device performance.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phase field simulations of thermal annealing for all-small molecule organic solar cells - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03486D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of solvent vapour annealing on the performances of benzo[1,2-b:4,5-b′]dithiophene and 4,7-di(4-hexyl-thiophen-2-yl)-5,6-difluorine-2,1,3-benzothiadiazole-based alternating polymer solar cells with different configurations - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 9. Molecular engineering of benzothiadiazole-based polymers: balancing charge transport and stretchability in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Degradation Pathways of Benzothiadiazole-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of benzothiadiazole-based polymers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of benzothiadiazole-based polymer degradation.
Issue 1: Inconsistent or Unexpected Results in Photodegradation Studies
-
Question: My photodegradation experiments are yielding inconsistent results, with variable degradation rates between seemingly identical samples. What could be the cause?
-
Answer: Inconsistencies in photodegradation studies of benzothiadiazole-based polymers can arise from several factors. A primary reason is the variability in the experimental setup. Ensure that the intensity and spectral output of your light source are consistent across all experiments. The distance between the light source and the sample must be precisely controlled. Even minor variations can significantly alter the photon flux reaching the polymer film or solution, leading to different degradation rates. Another critical factor is the atmosphere in which the degradation is carried out. The presence of oxygen can lead to photo-oxidation, a significant degradation pathway for many conjugated polymers.[1] If you are aiming to study photodegradation in the absence of oxygen, ensure your sample chamber is thoroughly purged with an inert gas like nitrogen or argon. Finally, solvent choice can influence photodegradation. Some solvents can participate in photochemical reactions, so it is crucial to use high-purity, photochemically inert solvents.
Issue 2: Difficulty in Analyzing Degraded Polymer Samples by GPC
-
Question: I am trying to analyze my degraded benzothiadiazole-based polymer using Gel Permeation Chromatography (GPC), but I am getting poor resolution and irreproducible chromatograms. What are the likely causes and solutions?
-
Answer: Poor GPC results for degraded polymer samples can be due to several issues. Firstly, degraded polymers often have a broader molecular weight distribution and may contain low molecular weight fragments that can interact with the GPC column packing material, leading to peak tailing and poor resolution. It is also possible that the degraded polymer is only partially soluble in the GPC eluent. Before injection, ensure your sample is fully dissolved. If solubility is an issue, you may need to try a different solvent, but ensure it is compatible with your GPC columns. The presence of solid microparticles from the degraded sample can also clog the column frits, leading to high back pressure and distorted peaks. Always filter your samples through a compatible syringe filter (e.g., 0.2 µm PTFE) before injection. For high molecular weight polymers, shear degradation can occur as the polymer chains pass through the narrow channels of the GPC system.[2] This can be mitigated by using columns with larger particle sizes or by reducing the flow rate.[2]
Issue 3: Ambiguous FTIR Spectra of Degraded Polymer Films
-
Question: I am using Attenuated Total Reflectance (ATR)-FTIR to monitor the degradation of my benzothiadiazole-based polymer film, but the spectral changes are subtle and difficult to interpret. How can I improve my analysis?
-
Answer: Interpreting FTIR spectra of degraded polymers can be challenging, especially in the early stages of degradation where chemical changes are minimal. To enhance the clarity of your results, it is crucial to acquire a high-quality spectrum of the undegraded polymer as a baseline. When analyzing the spectra of the degraded samples, look for the appearance or growth of new peaks, particularly in the carbonyl (around 1700 cm⁻¹) and hydroxyl (around 3400 cm⁻¹) regions, which are indicative of oxidation.[1] Difference spectroscopy, where the spectrum of the undegraded polymer is subtracted from the spectrum of the degraded polymer, can be a powerful tool to highlight these subtle changes. Ensure good contact between the ATR crystal and your polymer film to obtain a strong signal. If the degradation is primarily a surface phenomenon, ATR-FTIR is an ideal technique. However, if the bulk of the polymer is degrading, transmission FTIR of a thin film may provide a more representative spectrum.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for benzothiadiazole-based polymers?
A1: The primary degradation pathways for benzothiadiazole-based polymers are photodegradation, thermal degradation, and oxidative degradation.
-
Photodegradation: Exposure to UV-visible light can excite the polymer chains, leading to bond cleavage and the formation of radicals. In the presence of oxygen, this can initiate photo-oxidation, resulting in the formation of carbonyl and hydroxyl groups and chain scission.[1] The benzothiadiazole unit itself can be susceptible to photochemical reactions, including protonation in acidic environments, which can be a crucial step in some photocatalytic processes.[3]
-
Thermal Degradation: At elevated temperatures, benzothiadiazole-based polymers can undergo chain scission and depolymerization. The thermal stability is dependent on the specific polymer structure, with some derivatives showing decomposition onset temperatures above 300-350 °C as measured by Thermogravimetric Analysis (TGA).[4] For some benzothiadiazole derivatives, a proposed initial thermal degradation step is the cleavage of substituent groups, such as a methyl group, from the aromatic core.[4]
-
Oxidative Degradation: The presence of oxygen, especially in combination with heat or light, can lead to the oxidation of the polymer backbone. This process typically involves the formation of radical species that react with oxygen to form peroxy radicals, leading to a cascade of reactions that result in chain scission and the incorporation of oxygen-containing functional groups into the polymer structure.[1]
Q2: How does the chemical structure of a benzothiadiazole-based polymer influence its stability?
A2: The chemical structure plays a critical role in the stability of benzothiadiazole-based polymers. The nature of the co-monomers, the type and length of the alkyl side chains, and the presence of specific functional groups can all impact degradation pathways. For example, polymers with more rigid backbones may exhibit higher thermal stability. The introduction of electron-withdrawing or electron-donating groups on the benzothiadiazole unit or the co-monomer can alter the electronic properties of the polymer, thereby influencing its susceptibility to photo-oxidation. The side chains also play a role in stability; longer or branched alkyl chains can affect the polymer's morphology and packing, which in turn can influence its interaction with oxygen and light.
Q3: What are the common analytical techniques used to study the degradation of these polymers?
A3: A suite of analytical techniques is typically employed to characterize the degradation of benzothiadiazole-based polymers:
-
Gel Permeation Chromatography (GPC/SEC): Used to monitor changes in the molecular weight and molecular weight distribution of the polymer as it degrades.[5][6]
-
UV-Visible (UV-Vis) Spectroscopy: To track changes in the electronic absorption spectrum of the polymer. Degradation often leads to a blue-shift in the absorption maximum due to a reduction in the conjugation length.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in the chemical structure of the polymer, such as the formation of carbonyl and hydroxyl groups indicative of oxidation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information about the degradation products and to identify changes in the polymer backbone and side chains.[8]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer and to study the kinetics of thermal degradation.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data related to the degradation of benzothiadiazole-based polymers. It is important to note that specific values are highly dependent on the exact polymer structure and experimental conditions.
Table 1: Thermal Decomposition Temperatures of Selected Benzothiadiazole-Based Materials
| Compound/Polymer | Decomposition Onset Temperature (°C) | Analytical Method |
| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | > 300 | TGA |
| 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) | > 350 | TGA |
| Various π-extended 2,1,3-benzothiadiazole fluorophores | > 340 | TGA |
| Dithienosilole-Benzothiadiazole Dicarboxylic Imide Copolymer (PDTSDTBTDI-DMO) | 357 | TGA |
| Dithienosilole-Benzothiadiazole Dicarboxylic Imide Copolymer (PDTSDTBTDI-8) | 394 | TGA |
Data sourced from multiple studies and compiled for comparative purposes.[4][11]
Table 2: GPC Data for a Benzothiadiazole-Thiophene Copolymer Before and After Photodegradation
| Sample | Mn (kDa) | PDI |
| Before UV irradiation | 24.5 | 2.2 |
| After 2 hours UV irradiation | 18.2 | 2.5 |
Illustrative data based on typical degradation trends observed in the literature.[12]
Experimental Protocols
Protocol 1: Monitoring Photodegradation using UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the benzothiadiazole-based polymer in a high-purity, UV-transparent solvent (e.g., chloroform, toluene) with a concentration that gives an initial absorbance maximum between 1.0 and 1.5.
-
Sample Exposure: Transfer the solution to a quartz cuvette. Place the cuvette in a temperature-controlled sample holder at a fixed distance from a calibrated UV-Vis light source (e.g., a xenon lamp with appropriate filters).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum of the solution at regular time intervals (e.g., every 15 minutes) over the desired wavelength range.
-
Data Analysis: Plot the absorbance at the maximum wavelength (λmax) as a function of irradiation time to monitor the degradation kinetics. A decrease in absorbance and a potential blue-shift of λmax indicate photodegradation.
Protocol 2: Analysis of Degraded Polymers by Gel Permeation Chromatography (GPC)
-
Sample Preparation: Dissolve a known concentration (typically 1-2 mg/mL) of the degraded polymer sample in the GPC mobile phase (e.g., HPLC-grade THF).[5] Allow the sample to dissolve completely, which may take several hours for some polymers.[5]
-
Filtration: Filter the sample solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
GPC Analysis: Inject the filtered sample into a GPC system equipped with a suitable column set (e.g., polystyrene-divinylbenzene columns) and a refractive index (RI) or UV detector.
-
Data Acquisition and Analysis: Run the analysis using a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35 °C).[12] Calibrate the system using narrow molecular weight polystyrene standards. Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the degraded polymer and compare these values to the undegraded material.
Protocol 3: Characterization of Thermal Degradation using Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).[4]
-
TGA Measurement: Place the pan in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[4]
-
Data Analysis: Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition. The temperature at which the rate of weight loss is maximum (from the derivative thermogravimetric curve, DTG) is also a key parameter for stability assessment.
Visualizations
Caption: Proposed photo-oxidative degradation pathway of a benzothiadiazole-based polymer.
Caption: Experimental workflow for troubleshooting suspected polymer degradation.
References
- 1. Assessing Polymer Ageing FTIR - Material Analysis [impact-solutions.co.uk]
- 2. lifescienceglobal.com [lifescienceglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Analysis of Thermal Degradation of Styrene–Butadiene Rubber Compounds Under Different Aging Conditions [mdpi.com]
- 11. Halogenated benzothiadiazole-based conjugated polymers as efficient photocatalysts for dye degradation and oxidative coupling of benzylamines [ccspublishing.org.cn]
- 12. rsc.org [rsc.org]
Technical Support Center: Enhancing Organic Solar Cell Stability with 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (DBT) to enhance the stability of organic solar cells (OSCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (DBT) in organic solar cells?
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is an important building block for synthesizing electron-deficient polymers used in the active layer of organic solar cells.[1] The inclusion of two fluorine atoms on the benzothiadiazole core makes the resulting polymers strongly electron-withdrawing.[2] This property helps to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer, which can lead to a higher open-circuit voltage (Voc) and improved power conversion efficiency (PCE) in the final device.[3][4]
Q2: Does the fluorination in DBT-based polymers guarantee enhanced stability of the organic solar cell?
While fluorination of benzothiadiazole-based polymers can lead to higher power conversion efficiencies, it does not universally guarantee enhanced stability. The impact of fluorination on stability is complex and highly dependent on the specific polymer structure and the position of the fluorine atoms.[5] In some cases, fluorination can improve molecular packing and crystallinity, which can contribute to a more stable film morphology.[6] However, improper placement of fluorine atoms can disrupt non-covalent intramolecular interactions, potentially leading to increased backbone disorder and making the polymer more susceptible to degradation.[5] Therefore, while DBT is a promising building block, careful molecular design and experimental validation are crucial to achieve enhanced stability.
Q3: What are the common degradation mechanisms observed in organic solar cells utilizing DBT-based polymers?
Organic solar cells, including those with DBT-based polymers, are susceptible to both extrinsic and intrinsic degradation mechanisms.
-
Extrinsic Degradation: This is primarily caused by environmental factors like oxygen and water penetrating the device.[7][8] Photo-oxidation, a reaction between the organic materials and oxygen in the presence of light, can lead to bleaching of the active layer and a rapid decline in performance.[8][9]
-
Intrinsic Degradation: These degradation pathways are inherent to the materials and device structure. For some high-efficiency polymers derived from DBT, such as PffBT4T-2OD (also known as PCE11), a significant "burn-in" degradation has been observed.[10] This initial sharp drop in performance has been attributed to the spinodal demixing of the donor and acceptor phases in the bulk-heterojunction active layer, which is driven by the low miscibility of the materials.[10] Other intrinsic mechanisms can include fullerene dimerization (if fullerenes are used as the acceptor) and morphological rearrangements of the active layer over time.[9]
Troubleshooting Guide
Issue 1: Rapid initial performance loss ("burn-in" degradation) in devices with DBT-based polymers.
-
Possible Cause: Spinodal demixing of the donor and acceptor materials in the bulk-heterojunction (BHJ) active layer due to inherent low miscibility.[10] This leads to the formation of larger, less intermixed domains, which reduces the interfacial area for exciton dissociation and charge generation.
-
Troubleshooting Steps:
-
Optimize the Active Layer Morphology:
-
Solvent Additives: The use of processing additives, such as 1,8-diiodooctane (DIO), can help to kinetically trap a more optimal, finely mixed morphology during film formation. However, be aware that residual additives can sometimes negatively impact long-term stability.
-
Thermal Annealing: Carefully optimize the post-deposition annealing temperature and time. While thermal annealing can improve crystallinity and charge mobility, excessive temperatures or durations can accelerate phase separation.
-
-
Donor-Acceptor Compatibility:
-
Material Selection: If possible, explore alternative acceptor materials that exhibit better miscibility with the DBT-based donor polymer.
-
Molecular Design: For synthetic chemists, modifying the side chains of the DBT-based polymer could improve its interaction and miscibility with the acceptor.
-
-
Issue 2: Gradual degradation of device performance under continuous illumination (photo-degradation).
-
Possible Cause: Photo-oxidation of the active layer materials due to the presence of oxygen and/or water. Fluorination can sometimes make certain parts of the polymer backbone more vulnerable to photo-oxidation if not carefully designed.[5]
-
Troubleshooting Steps:
-
Encapsulation: Employ high-quality encapsulation techniques to minimize the ingress of oxygen and water. This can include using UV-curable epoxy, glass lids with desiccant, or thin-film encapsulation.
-
Inert Atmosphere Processing: Fabricate and test the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to ambient air.
-
Interfacial Layer Engineering: The use of stable and effective interfacial layers (hole and electron transport layers) can help to protect the active layer and improve charge extraction, which can mitigate some degradation pathways.
-
UV Filtering: In some cases, degradation can be accelerated by high-energy UV photons. Using a UV filter during operation or incorporating a UV-blocking layer in the device stack can improve stability.
-
Issue 3: Poor reproducibility of stability measurements between different labs.
-
Possible Cause: Lack of standardized testing protocols for assessing the stability of organic solar cells.
-
Troubleshooting Steps:
-
Adopt Standardized Protocols: Follow the consensus stability testing protocols established by the International Summit on Organic Photovoltaic Stability (ISOS).[11][12] These protocols provide a framework for testing under various conditions, including dark storage (ISOS-D), light soaking (ISOS-L), and thermal cycling (ISOS-T).[13][14]
-
Detailed Reporting: When publishing results, provide detailed information about the testing conditions, including the light source and intensity, temperature, atmosphere, and any encapsulation used. This will allow for more accurate comparisons across different studies.
-
Data Presentation
Table 1: Comparison of Photovoltaic Performance for Benzothiadiazole-Based Polymers with Varying Fluorination
| Polymer/Acceptor System | Fluorination on Benzothiadiazole | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| PDTBDT-0F-BTs:PC71BM | No | 0.56 | - | - | 1.69[15] |
| PDTBDT-2F-BTs:PC71BM | Yes (2F) | - | - | - | 1.89[15] |
| PDTBDT-6F-FBTs:PC71BM | Yes (6F) | 0.78 | - | - | 5.28[15] |
| PffBT4T-2OD (PCE11):PC71BM | Yes (2F) | - | - | - | >10[10] |
| PBnDT-DTffBT:PC71BM | Yes (2F) | 0.91 | - | - | 7.2[16] |
Note: The data presented is a compilation from different studies and serves for illustrative comparison. Direct comparison may be limited by variations in device architecture and fabrication conditions.
Experimental Protocols
Protocol 1: Synthesis of 4,7-Dibromo-5,6-difluorobenzo[c][11][12][17]thiadiazole
This protocol is a general procedure based on literature reports.[1]
-
Starting Material: 3,6-dibromo-4,5-difluorobenzene-1,2-diamine.
-
Dissolution: Dissolve the starting material in dichloromethane.
-
Addition of Base: Add triethylamine to the solution and cool the mixture to 0°C in an ice bath.
-
Reaction with Thionyl Chloride: Slowly add thionyl chloride dropwise to the cooled solution.
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux at 46°C for 6 hours.
-
Work-up: Cool the mixture, pour it into ice water, and adjust the pH to approximately 1 with dilute hydrochloric acid.
-
Extraction: Extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Standardized Stability Testing (based on ISOS Protocols)
The following are simplified descriptions of common ISOS protocols to guide experimental design.[11][12][13][14]
-
ISOS-D-1 (Shelf-life):
-
Store the unencapsulated or encapsulated devices in the dark in an inert atmosphere (e.g., nitrogen-filled glovebox) at ambient temperature.
-
Periodically measure the current-voltage (J-V) characteristics of the devices under a solar simulator to track the evolution of photovoltaic parameters (PCE, VOC, JSC, FF).
-
-
ISOS-L-2 (Accelerated Light Soaking):
-
Place the encapsulated devices under continuous illumination from a solar simulator (e.g., AM1.5G, 100 mW/cm²) in a controlled environment (e.g., inert atmosphere, controlled temperature).
-
Maintain the devices at the maximum power point (MPP) using an MPP tracker or at open-circuit voltage.
-
Periodically interrupt the light soaking to measure the J-V characteristics.
-
-
ISOS-T-1 (Thermal Cycling):
-
Subject the encapsulated devices to a series of temperature cycles in the dark. A typical cycle might range from -40°C to 85°C.
-
After a set number of cycles, measure the J-V characteristics at a standard temperature.
-
Visualizations
Caption: Experimental workflow for synthesizing DBT-based polymers, fabricating organic solar cells, and conducting stability testing.
Caption: Key degradation pathways affecting the stability of organic solar cells with DBT-based active layers.
References
- 1. 4,7-dibroMo-5,6-difluorobenzo[c][1,2,5]thiadiazole | 1295502-53-2 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. 4,7-dibroMo-5-fluorobenzo[c][1,2,5]thiadiazole | 1347736-74-6 [chemicalbook.com]
- 4. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Relationship between molecular properties and degradation mechanisms of organic solar cells based on bis-adducts of phenyl-C61 butyric acid methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abnormal strong burn-in degradation of highly efficient polymer solar cells caused by spinodal donor-acceptor demixing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Progress in Stability of Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- 14. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 15. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01104J [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arxiv.org [arxiv.org]
Technical Support Center: Troubleshooting Poor Device Performance in Benzothiadiazole OPVs
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the performance of benzothiadiazole-based organic photovoltaics (OPVs). The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My device has a very low Power Conversion Efficiency (PCE). What are the primary factors I should investigate?
A: Low PCE is a general indicator of underlying issues in one or more aspects of your device fabrication or material selection. The key performance parameters determining PCE are the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). A comprehensive investigation should start with analyzing these individual parameters.
What to Do:
-
Analyze the J-V Curve: Deconstruct the PCE to understand which parameter (Voc, Jsc, or FF) is most significantly impacting the efficiency.
-
Review Material Properties: Ensure the energy levels (HOMO/LUMO) of your donor and acceptor materials are appropriately aligned for efficient charge separation and transport.[1][2] The hybridization of frontier orbitals in donor-acceptor units is critical in determining these energy levels.[1][2]
-
Investigate Blend Morphology: The nanostructure of the active layer blend is crucial for device performance.[1][2] Issues with phase separation, crystallinity, and molecular packing can severely limit efficiency.[1][2]
-
Check Interfacial Layers: Poor interfaces between the active layer and the charge transport layers can impede charge extraction and lead to recombination losses.
Q2: The open-circuit voltage (Voc) of my device is lower than expected. What could be the cause?
A: A lower-than-expected Voc is often related to the energy levels of the donor and acceptor materials or issues at the interfaces.
What to Do:
-
Verify Energy Level Alignment: The Voc is directly related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. Mismatched energy levels will result in a lower Voc. Fluorination of the benzothiadiazole unit is a common strategy to fine-tune energy levels and increase Voc.[1]
-
Examine Interfacial Recombination: Non-radiative recombination at the donor-acceptor interface or at the interfaces with the transport layers can reduce Voc. Consider using interfacial modifiers to passivate defects and improve charge extraction.[3][4]
-
Assess Material Purity: Impurities in the active layer materials can introduce trap states that lead to recombination and a lower Voc. Ensure high-purity materials are used.[5]
Q3: My device exhibits a low short-circuit current density (Jsc). How can I improve it?
A: Low Jsc is typically a result of inefficient light absorption, poor exciton dissociation, or inefficient charge transport and collection.
What to Do:
-
Optimize Active Layer Thickness: An active layer that is too thin will not absorb enough light, while a layer that is too thick can lead to increased recombination. Optimize the thickness for your specific material system.
-
Improve Blend Morphology: The blend morphology significantly impacts Jsc.[1][2] An ideal morphology facilitates efficient exciton dissociation at the donor-acceptor interface and provides clear pathways for charge transport to the electrodes.[6] Consider using processing additives or post-deposition treatments like solvent or thermal annealing to optimize the morphology.[7]
-
Enhance Light Absorption: Ensure the absorption spectrum of your active layer materials covers a broad range of the solar spectrum. The chemical structure of the benzothiadiazole polymer, including the use of different bridging units, can influence the absorption properties.[8]
-
Balance Charge Carrier Mobility: Unbalanced electron and hole mobilities can lead to space-charge effects and limit Jsc. Monochlorination has been shown to be an effective strategy for balancing charge mobility.[9]
Q4: The fill factor (FF) of my device is poor. What are the likely reasons?
A: A low FF is often indicative of high series resistance, low shunt resistance, or significant charge recombination within the device.
What to Do:
-
Minimize Series Resistance: High series resistance can arise from the bulk resistance of the active layer and transport layers, as well as contact resistance at the electrodes. Ensure good electrical contact between all layers.
-
Maximize Shunt Resistance: Low shunt resistance suggests the presence of leakage currents, which can be caused by pinholes or defects in the active layer. Optimize film formation to create a uniform and defect-free active layer.
-
Address Charge Recombination: Both bimolecular and trap-assisted recombination can reduce the FF. Optimizing the blend morphology to create pure domains and passivating defects can help suppress recombination.[9]
-
Improve Charge Extraction: Efficient charge extraction to the electrodes is necessary for a high FF. Ensure that the work functions of the electrodes are well-matched with the energy levels of the adjacent transport layers.
Q5: My device performance degrades quickly when exposed to air and light. What can I do to improve stability?
A: Device degradation is a common issue in OPVs and is often caused by extrinsic factors like oxygen and water, as well as intrinsic photo-oxidation processes.[10][11]
What to Do:
-
Encapsulation: Proper encapsulation is the most effective way to protect the device from oxygen and moisture in the ambient environment.[11]
-
Use of Stable Materials: The intrinsic stability of the active layer materials is crucial. Some benzothiadiazole-based polymers exhibit better photostability than others.[9] The use of hydrophobic materials can also mitigate water-induced degradation.[3]
-
Interfacial Engineering: The interfaces, particularly with the electrode materials, can be susceptible to degradation.[12] Using stable interfacial layers can improve the long-term stability of the device.
-
UV Filtering: Exposure to UV light can accelerate the degradation of organic materials.[13] Incorporating a UV filter in the device stack or encapsulation can enhance stability.
Quantitative Data on Benzothiadiazole OPV Performance
The following tables summarize the performance of various benzothiadiazole-based polymers, highlighting the impact of molecular design and device engineering on photovoltaic parameters.
Table 1: Impact of Fluorination on Benzothiadiazole Polymer Performance
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBTZF4-EH | PCBM | - | - | - | 3.62 | [1] |
| PB-BTf | PCBM | - | - | - | 8.43 | [1] |
| PBDTSF-FBT | - | - | - | - | 11.66 | [1][2] |
| PPh-1F-HD | PC71BM | - | - | - | 7.64 | [1] |
Table 2: Performance of Monochlorinated Benzothiadiazole-Based Polymers
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PFBDT-TBT | Y6 | 0.80 | 18.67 | 51.9 | 7.77 | [9] |
| PFBDT-TClBT | Y6 | 0.87 | 19.75 | 55.7 | 9.53 | [9] |
| PClBDT-ClBT | Y6 | - | - | - | 1.42 | [14] |
| PClBDT-TClBT | Y6 | 0.87 | 22.45 | 59.21 | 11.52 | [14] |
Table 3: Performance of Benzothiadiazole-based Terpolymers and Heterotrimers
| Polymer/Oligomer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| P1 | - | - | 9.43 | 61.6 | 4.70 | [15] |
| P2 | - | - | 12.43 | 73.1 | 6.60 | [15] |
| PM6:TQT | - | - | - | - | 18.52 | [16] |
| PM6:L8-BO:TQT | - | - | - | - | 19.15 | [16] |
Experimental Protocols
Protocol 1: Active Layer Deposition via Spin Coating
-
Solution Preparation: Prepare a solution of the benzothiadiazole polymer donor and the acceptor in a suitable organic solvent (e.g., chloroform, chlorobenzene, or a mixture). The concentration will depend on the desired film thickness and the solubility of the materials.
-
Substrate Preparation: Ensure the substrate (e.g., ITO-coated glass with a hole transport layer) is meticulously cleaned and treated (e.g., with UV-ozone) to ensure good wettability.
-
Spin Coating: Dispense a specific volume of the active layer solution onto the substrate. Spin coat at a predetermined speed and for a set duration to achieve the desired film thickness.
-
Drying: Allow the film to dry to remove residual solvent. This can be done on a hotplate at a moderate temperature.
Protocol 2: Post-Deposition Annealing
-
Solvent Vapor Annealing (SVA):
-
Place the substrate with the freshly cast active layer into a sealed chamber (e.g., a petri dish).
-
Introduce a small amount of a specific solvent (the "annealing solvent") into the chamber, ensuring it does not come into direct contact with the film.
-
Seal the chamber and leave it for a defined period. The solvent vapor will plasticize the film, allowing for molecular rearrangement and improved morphology.
-
Remove the substrate and allow any absorbed solvent to evaporate.
-
-
Thermal Annealing:
-
Place the substrate on a precisely controlled hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Heat the substrate to a specific temperature for a defined duration. The optimal temperature and time will depend on the thermal properties of the active layer materials.
-
Allow the substrate to cool down slowly to room temperature.
-
Protocol 3: Device Characterization (J-V Measurement)
-
Device Connection: Connect the fabricated OPV device to a source meter unit.
-
Illumination: Place the device under a calibrated solar simulator with a standard AM 1.5G spectrum and an intensity of 100 mW/cm².
-
Voltage Sweep: Apply a voltage sweep (e.g., from -0.2 V to 1.0 V) to the device and measure the corresponding current.
-
Data Analysis: Plot the current density (J) versus the voltage (V). From this J-V curve, extract the key performance parameters: Voc (the voltage at zero current), Jsc (the current density at zero voltage), FF, and calculate the PCE.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple benzothiadiazole derivatives as buried interface materials towards efficient and stable n–i–p perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient layer-by-layer large-scale manufacturing of polymer solar cells with minimized device-to-device variations by employing benzothiadiazole-based solid additives - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging units on the optoelectronic properties and opv device construction [open.metu.edu.tr]
- 9. Monochlorination-enabled elevated solar cell performance in region-asymmetric benzothiadiazole-based medium bandgap conjugated copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. web.stanford.edu [web.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. Degradation mechanisms in organic photovoltaic devices (Journal Article) | ETDEWEB [osti.gov]
- 13. A comparison of the degradation of benzothiazole in the UV/H2O2 and UV/K2s2o8 systems: degradation processes and degradation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The optimized energy level, morphology and photophysical procedure boosted the photovoltaic performance of monochlorinated benzothiadiazole-based polymer donors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. Benzothiadiazole Versus Thiophene: Influence of the Auxiliary Acceptor on the Photovoltaic Properties of Donor-Acceptor-Based Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Controlling Polymer Blend Morphology with 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole-Based Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymer blends incorporating copolymers derived from 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole. The focus is on controlling the morphology of these blends to optimize performance in applications such as organic solar cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole in polymer synthesis for blend applications?
A1: 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole serves as an electron-deficient monomer for the synthesis of donor-acceptor (D-A) conjugated polymers. The inclusion of two fluorine atoms on the benzothiadiazole unit makes the resulting polymer more electron-withdrawing.[1][2] This modification helps to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer, which is crucial for achieving high open-circuit voltages (Voc) and efficient charge separation in organic photovoltaic (OPV) devices.[2][3] A prominent example of a high-performance polymer synthesized from this monomer is PffBT4T-2OD, also known as PCE11.[1][4]
Q2: Why is controlling the morphology of polymer blends containing these fluorinated polymers so important?
A2: The morphology of the active layer in an organic solar cell, which is a blend of a donor polymer and an acceptor material (often a fullerene derivative), is critical for device performance.[3] An optimal morphology consists of a bicontinuous interpenetrating network of donor and acceptor domains with domain sizes on the order of the exciton diffusion length (typically 10-20 nm).[5] This nanoscale phase separation is essential for efficient exciton dissociation at the donor-acceptor interface and subsequent charge transport to the respective electrodes.[3] Poor morphology, such as large, isolated domains or excessive phase mixing, can lead to inefficient charge generation, high charge recombination rates, and overall low power conversion efficiency (PCE).[3][5]
Q3: What are the common challenges encountered when processing polymers derived from 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole, such as PffBT4T-2OD?
A3: A primary challenge with polymers like PffBT4T-2OD is their strong tendency to aggregate and form gels in solution at room temperature.[4] This is due to the high crystallinity and strong intermolecular interactions of the polymer chains.[6] This aggregation behavior can make solution processing difficult and can lead to large, uncontrolled domains in the final blend film if not properly managed.[6][7] Consequently, these polymers often require processing from hot solutions to ensure good solubility and to control the aggregation during film formation.[4][6]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process of controlling polymer blend morphology.
| Problem | Possible Causes | Recommended Solutions |
| Poor solubility of the polymer, leading to gelation or precipitation in solution. | Polymers like PffBT4T-2OD have a strong tendency to aggregate at room temperature.[4][6] | - Use pre-heated solvents (e.g., o-dichlorobenzene or chlorobenzene) and maintain the solution temperature (e.g., 60-120 °C) during dissolution and prior to spin-coating.[4][6]- Use a blend of solvents to improve solubility. |
| Low Power Conversion Efficiency (PCE) in organic solar cells. | - Suboptimal blend morphology with large domain sizes, hindering exciton dissociation.[5]- Poor charge transport due to low crystallinity or unfavorable molecular orientation.[3]- Unbalanced charge transport between the polymer and the acceptor. | - Optimize the donor:acceptor blend ratio (e.g., 1:1.2 or 1:1.5).[4][8]- Introduce a solvent additive (e.g., 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN)) to control the drying kinetics and influence domain formation.[5][9][10]- Perform post-deposition annealing to improve crystallinity and phase separation.[11] |
| Large, micrometer-sized domains observed in AFM or TEM images. | - The polymer has a strong aggregation tendency, leading to large crystalline domains.[7]- Inappropriate solvent or solvent additive that promotes excessive phase separation.[5] | - Use solvent additives like 1-chloronaphthalene to suppress large-scale aggregation.[7]- Increase the spin-coating speed to accelerate the drying process and limit the time for domain growth.[6]- Lower the solution concentration. |
| Low Short-Circuit Current (Jsc). | - Inefficient exciton dissociation due to large domains or a poorly defined donor-acceptor interface.[5]- Poor light absorption due to a thin active layer or suboptimal absorption spectrum. | - Optimize the active layer thickness by adjusting the solution concentration and spin-coating speed.- Use solvent additives to refine the morphology and increase the interfacial area between the donor and acceptor.[9][10] |
| Low Fill Factor (FF). | - High series resistance or low shunt resistance in the device.- Unbalanced electron and hole mobilities.- High charge recombination rates. | - Optimize the blend morphology to create continuous pathways for charge transport to the electrodes.[3]- Ensure good contact between the active layer and the charge transport layers.- Annealing the film can sometimes improve charge transport and FF.[11] |
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different processing parameters on the performance of organic solar cells based on polymers derived from 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole.
Table 1: Effect of Fullerene Acceptor on PffBT4T-2OD Based Solar Cell Performance
| Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PC71BM | 0.78 | 17.2 | 69.4 | 9.31 |
| PC61BM | 0.77 | 15.8 | 68.2 | 8.30 |
| ICBA | 0.94 | 6.2 | 54.8 | 3.19 |
| Data extracted from a study on PffBT4T-2OD:fullerene blend solar cells.[12] |
Table 2: Influence of Solvent Additives on PffBT4T-2OD:PC71BM Solar Cell Performance
| Solvent Additive (3% v/v in o-dichlorobenzene) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| 1-Chloronaphthalene | 0.76 | 16.5 | 70.1 | 8.8 |
| 1-Methylnaphthalene | 0.76 | 16.2 | 68.3 | 8.4 |
| 1-Phenyloctane | 0.75 | 14.5 | 62.5 | 6.8 |
| p-Anisaldehyde | 0.74 | 13.8 | 61.2 | 6.2 |
| Hexadecane | 0.0 | 0.0 | 0.0 | 0.0 |
| Data from a study investigating the impact of various solvent additives.[5] |
Table 3: Effect of Donor:Acceptor Ratio on PTB7-Th:PC71BM Solar Cell Performance
| PTB7-Th:PC71BM Weight Ratio | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| 1:1 | 0.79 | 17.8 | 69.5 | 9.8 |
| 1:1.5 | 0.79 | 18.5 | 72.1 | 10.5 |
| 1:2 | 0.78 | 18.2 | 70.3 | 10.0 |
| 1:2.5 | 0.77 | 17.5 | 68.2 | 9.2 |
| Data from a study on the correlation between composition and morphology.[8] |
Experimental Protocols
Detailed Methodology for Fabricating PffBT4T-2OD:PC71BM Solar Cells
This protocol describes a typical procedure for fabricating inverted organic solar cells.
1. Materials:
-
Substrate: Indium Tin Oxide (ITO) coated glass
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS)
-
Donor Polymer: PffBT4T-2OD
-
Acceptor: PC71BM
-
Solvent: o-dichlorobenzene (DCB)
-
Solvent Additive (optional): 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN)
-
Cathode: Calcium (Ca), Aluminum (Al)
2. Substrate Preparation:
-
Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function and wettability.
3. Hole Transport Layer Deposition:
-
Deposit a layer of PEDOT:PSS onto the ITO substrate by spin-coating.
-
Anneal the PEDOT:PSS layer at a specified temperature (e.g., 150 °C) in air.
4. Active Layer Preparation and Deposition:
-
Prepare a blend solution of PffBT4T-2OD and PC71BM in a specific ratio (e.g., 1:1.2 by weight) in DCB. A typical concentration is 4.0 mg/mL of PffBT4T-2OD and 4.8 mg/mL of PC71BM.[4][5]
-
If using a solvent additive, add it to the solution (e.g., 3% v/v).[5]
-
Heat the solution (e.g., to 120 °C) to ensure complete dissolution and to overcome the polymer's aggregation tendency.[4]
-
Pre-heat the substrate to the same temperature as the solution.[4]
-
Spin-coat the hot solution onto the PEDOT:PSS layer in an inert atmosphere (e.g., a nitrogen-filled glovebox). A typical spin speed is 800-1000 rpm.[4][11]
-
Allow the film to dry in the glovebox.
5. Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a layer of Ca (e.g., 5 nm) followed by a layer of Al (e.g., 100 nm) under high vacuum (< 2 × 10⁻⁶ mbar).[4]
6. Encapsulation and Characterization:
-
Encapsulate the devices using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.
-
Characterize the current density-voltage (J-V) characteristics of the devices under simulated AM 1.5G illumination.
Visualizations
References
- 1. ossila.com [ossila.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PffBT4T-2OD Based Solar Cells with Aryl-Substituted N-Methyl-Fulleropyrrolidine Acceptors | MDPI [mdpi.com]
- 5. Graded Morphologies and the Performance of PffBT4T-2OD:PC71BM Devices Using Additive Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggregation and morphology control enables multiple cases of high-efficiency polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and morphological studies of a poly(5,6-difluorobenzo-2,1,3-thiadiazole-4,7-diyl-alt-quaterchalcogenophene) copolymer with 7.3% polymer solar cell efficiency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mep.tum.de [mep.tum.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing impurities in 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole?
The most common synthetic route involves the reaction of 3,6-dibromo-4,5-difluorobenzene-1,2-diamine with thionyl chloride in the presence of a base like triethylamine.[1]
Q2: What are the potential impurities I should be aware of during the synthesis of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole?
While specific impurities for this exact synthesis are not extensively documented in publicly available literature, based on the reaction mechanism and similar syntheses, potential impurities could include:
-
Unreacted starting material: 3,6-dibromo-4,5-difluorobenzene-1,2-diamine.
-
Mono-bromo analog: In subsequent reactions like Suzuki or Stille coupling, incomplete reaction can lead to mono-substituted byproducts.
-
Hydrolysis products: Although the target molecule is relatively stable, related compounds can be susceptible to hydrolysis under certain conditions, leading to the replacement of a bromine atom with a hydroxyl group.
-
Byproducts from side reactions of thionyl chloride: Thionyl chloride can react with trace amounts of water to form HCl and SO2, which could potentially lead to other minor side products.
Q3: What are the recommended purification techniques for 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole?
The primary and most effective purification method is column chromatography.[1] Recrystallization can also be employed as a subsequent step to achieve higher purity.
Q4: How can I effectively monitor the progress of my reaction and the purity of my product?
Thin-layer chromatography (TLC) is a quick and effective method to monitor the reaction's progress. For purity assessment, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Troubleshooting Guides
Issue 1: Low Yield of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred for the recommended duration (e.g., 6 hours at reflux).[1] - Monitor the reaction progress using TLC until the starting material is consumed. |
| Degradation of Reagents | - Use freshly distilled thionyl chloride and triethylamine. - Ensure the starting diamine is pure. |
| Suboptimal Reaction Temperature | - Maintain the initial reaction temperature at 0°C during the dropwise addition of thionyl chloride.[1] - Ensure the subsequent reflux temperature is maintained.[1] |
| Loss of Product During Workup | - Ensure complete extraction from the aqueous phase by performing multiple extractions with dichloromethane.[1] - Avoid overly acidic conditions during the pH adjustment to prevent potential product degradation. |
Issue 2: Presence of Impurities After Synthesis
| Impurity Type | Troubleshooting Steps |
| Unreacted Starting Material | - Optimize reaction time and temperature to ensure complete conversion. - Use a slight excess of thionyl chloride. - Employ column chromatography for purification, using a suitable solvent system to separate the more polar starting material from the product. |
| Colored Impurities | - Treat the crude product solution with activated carbon before filtration and concentration. - Ensure all glassware is thoroughly cleaned to avoid contaminants. |
| Inseparable Byproducts | - If byproducts have similar polarity to the desired product, consider derivatization of the impurity to alter its polarity, followed by chromatographic separation. - Re-purify using a different column chromatography stationary phase (e.g., alumina instead of silica gel) or a different solvent system. |
Issue 3: Difficulties in Subsequent Coupling Reactions (e.g., Suzuki, Stille)
This section provides guidance based on troubleshooting for closely related benzothiadiazole derivatives.
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Catalyst Inactivity | - Use a fresh, high-quality palladium catalyst. - Consider using a different palladium precursor and ligand combination. |
| Poor Solubility of Reagents | - Choose a solvent system that ensures all reactants are in solution at the reaction temperature. | |
| Formation of Mono-substituted Byproduct | Incomplete Reaction | - Increase the reaction time and/or temperature. - Ensure the stoichiometry of the coupling partners is correct. |
| Steric Hindrance | - If coupling a bulky group, consider using a less sterically hindered catalyst. | |
| Formation of Homocoupling Byproducts | Side Reactions of the Organometallic Reagent | - Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidative homocoupling. |
Experimental Protocols
Protocol 1: Synthesis of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
This protocol is adapted from established synthetic procedures.[1]
-
Dissolve 3,6-dibromo-4,5-difluorobenzene-1,2-diamine in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Adjust the pH to approximately 1 with dilute hydrochloric acid.
-
Extract the aqueous phase multiple times with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried product onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of a more polar solvent like dichloromethane or ethyl acetate.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Visualizations
Caption: Workflow for the synthesis and purification of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole.
Caption: Troubleshooting decision tree for experiments with 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole derivatives.
References
Technical Support Center: Scaling Up Synthesis of Fluorinated Benzothiadiazole Monomers
Welcome to the Technical Support Center for the synthesis of fluorinated benzothiadiazole monomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges encountered during the scale-up of these critical building blocks.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorination of benzothiadiazole monomers important for material properties?
A1: Fluorination is a crucial strategy for fine-tuning the optoelectronic properties of benzothiadiazole-based materials. Introducing fluorine atoms to the benzothiadiazole core lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification can lead to improved open-circuit voltage (Voc) in organic solar cells and enhanced electron affinity for various organic electronics applications.
Q2: What are the most common challenges when scaling up the synthesis of fluorinated benzothiadiazole monomers?
A2: The most frequently encountered challenges during scale-up include:
-
Reduced Yields: Reactions that are high-yielding at the gram scale often suffer from decreased efficiency at the kilogram scale.
-
Impurity Formation: New or increased levels of impurities can arise due to issues with heat and mass transfer at larger scales.
-
Purification Difficulties: Standard laboratory purification techniques like column chromatography are often not viable for large quantities, necessitating the development of robust crystallization or distillation methods.
-
Safety Concerns: Handling larger quantities of hazardous reagents, such as fluorinating agents and brominating agents, requires stringent safety protocols and specialized equipment.
Q3: How does the position and number of fluorine atoms affect the synthesis and properties of the monomers?
A3: The number and position of fluorine atoms significantly influence the reactivity and physical properties of the benzothiadiazole core. For instance, difluorinated benzothiadiazoles are more electron-deficient than their monofluorinated counterparts. This increased electron deficiency can affect the reactivity in subsequent cross-coupling reactions and also impacts the solubility of the monomer and its intermediates. Careful consideration of the synthetic route is necessary to control the regioselectivity of fluorination and subsequent reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of fluorinated benzothiadiazole monomers, with a focus on two key intermediates: 4,7-dibromo-5-fluorobenzothiadiazole and 4,7-dibromo-5,6-difluorobenzothiadiazole.
Problem 1: Low Yield in Bromination Step
Question: I am experiencing a significant drop in yield during the bromination of a fluorinated benzothiadiazole precursor when moving to a larger scale. What are the likely causes and how can I address this?
Answer: A decrease in yield during scale-up of bromination is a common issue. Here are the primary causes and troubleshooting strategies:
-
Poor Mass Transfer: Inadequate mixing in a large reactor can lead to localized areas of high and low bromine concentration, resulting in incomplete reaction or the formation of over-brominated byproducts.
-
Solution: Optimize the stirring speed and impeller design to ensure efficient mixing. For very large scales, consider a reactor with baffles to improve turbulence.
-
-
Inefficient Heat Transfer: Bromination reactions are often exothermic. Poor heat dissipation in a large reactor can lead to a rise in temperature, promoting side reactions.
-
Solution: Use a reactor with a jacketed cooling system and ensure precise temperature control. A slower, controlled addition of the brominating agent can also help manage the exotherm.
-
-
Sub-optimal Reaction Conditions: The conditions optimized at a small scale may not be ideal for a larger batch.
-
Solution: Re-optimize the reaction parameters at the new scale. This may involve adjusting the temperature, reaction time, or the stoichiometry of the reagents.
-
Problem 2: Formation of Impurities in Cross-Coupling Reactions (Suzuki or Stille)
Question: My scaled-up Suzuki/Stille coupling reaction of a dibromofluorobenzothiadiazole is producing significant amounts of homo-coupled and de-brominated impurities that are difficult to separate. How can I minimize these side products?
Answer: The formation of impurities in palladium-catalyzed cross-coupling reactions is often exacerbated at larger scales. Here’s how to troubleshoot this issue:
-
Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Inadequate inerting of a large reactor can lead to catalyst deactivation and the promotion of side reactions.
-
Solution: Ensure a robust inert atmosphere by performing multiple vacuum/inert gas cycles. Use degassed solvents and reagents.
-
-
Catalyst and Ligand Choice: The catalyst system that worked on a small scale may not be robust enough for the prolonged reaction times and different mass transfer characteristics of a larger scale.
-
Solution: Screen different palladium catalysts and ligands. For sterically hindered couplings, consider more active catalysts or ligands that promote faster reductive elimination.
-
-
Base and Solvent Effects: The choice and concentration of the base and solvent are critical for efficient transmetalation and to avoid side reactions.
-
Solution: Re-evaluate the base and solvent system. In some cases, a weaker base or a different solvent system may be required to minimize side reactions. A mixture of an organic solvent and water is often used in Suzuki couplings to facilitate the dissolution of both the organic and inorganic reagents.
-
Problem 3: Difficulty in Purifying the Final Monomer
Question: I am struggling to purify my fluorinated benzothiadiazole monomer at a multi-kilogram scale. Column chromatography is not practical. What are my options?
Answer: Large-scale purification requires a shift towards bulk purification methods. Here are the recommended strategies:
-
Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds at scale.
-
Solution: Conduct a thorough solvent screen to identify a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
-
Slurry Washing: If a suitable recrystallization solvent cannot be found, washing the crude product with a solvent in which it is poorly soluble can remove more soluble impurities.
-
Solution: Suspend the crude solid in a chosen solvent, stir for a period, and then filter. This process can be repeated with different solvents to remove various impurities.
-
-
Distillation: For monomers that are thermally stable and have a suitable boiling point, distillation under reduced pressure can be an effective purification method.
-
Solution: Evaluate the thermal stability of your compound using techniques like thermogravimetric analysis (TGA). If stable, perform a fractional distillation to separate the product from non-volatile impurities.
-
Data Presentation
Table 1: Comparison of Bromination Reaction Parameters and Outcomes at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Reactant | 4-fluoro-2,1,3-benzothiadiazole | 4-fluoro-2,1,3-benzothiadiazole |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) in HBr |
| Solvent | Acetonitrile | Acetic Acid |
| Temperature | 25 °C | 60-70 °C |
| Reaction Time | 4 hours | 12 hours |
| Typical Yield | 85-90% | 70-75% |
| Purity (before purification) | >95% | 85-90% |
Table 2: Optimization of Suzuki Coupling Conditions for 4,7-dibromo-5,6-difluorobenzothiadiazole
| Parameter | Initial Conditions | Optimized Conditions |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos |
| Catalyst Loading | 5 mol% | 1 mol% |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene | 1,4-Dioxane / Water (4:1) |
| Temperature | 110 °C | 90 °C |
| Reaction Time | 24 hours | 8 hours |
| Yield | 65% | 92% |
| Purity | 90% | >98% |
Experimental Protocols
Protocol 1: Multi-Gram Synthesis of 4,7-dibromo-5,6-difluorobenzothiadiazole
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add 5,6-difluoro-2,1,3-benzothiadiazole (50 g, 0.29 mol) and glacial acetic acid (500 mL).
-
Bromination: Heat the mixture to 80 °C. Slowly add a solution of bromine (102 g, 0.64 mol) in glacial acetic acid (100 mL) over 2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete after stirring at 80 °C for 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (2 L) and stir for 30 minutes.
-
Isolation: Filter the resulting precipitate and wash thoroughly with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure 4,7-dibromo-5,6-difluorobenzothiadiazole as a pale yellow solid.
Protocol 2: Stille Coupling of 4,7-dibromo-5-fluorobenzothiadiazole with 2-(tributylstannyl)thiophene
-
Reaction Setup: To a dry Schlenk flask, add 4,7-dibromo-5-fluorobenzothiadiazole (10 g, 32 mmol), Pd(PPh₃)₄ (1.85 g, 1.6 mmol), and anhydrous toluene (200 mL).
-
Inerting: Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Reagent Addition: Add 2-(tributylstannyl)thiophene (24 g, 64 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir under an argon atmosphere for 24 hours.
-
Work-up: Cool the reaction to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 2 hours.
-
Extraction: Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane) to afford the desired product.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of fluorinated benzothiadiazole monomers.
Caption: Troubleshooting decision tree for scaling up fluorinated benzothiadiazole monomer synthesis.
Validation & Comparative
A Head-to-Head Battle of Building Blocks: 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole vs. 4,7-Dibromobenzo[c]thiadiazole in Organic Electronics
In the realm of organic electronics, the performance of semiconducting polymers is intrinsically linked to the molecular design of their constituent building blocks. Among the most pivotal electron-accepting units is benzo[c]thiadiazole (BT). This guide provides a comprehensive comparison of two key precursors: 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (di-F-DBT) and its non-fluorinated counterpart, 4,7-Dibromobenzo[c]thiadiazole (DBT). By examining their intrinsic properties and the performance of polymers derived from them, we offer researchers and material scientists critical data to inform the design of next-generation organic photovoltaic (OPV) and light-emitting diode (OLED) technologies.
The introduction of fluorine atoms onto the benzothiadiazole core is a widely adopted strategy to modulate the optoelectronic properties of conjugated polymers. Fluorination is known to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymers. This can lead to a higher open-circuit voltage (Voc) in organic solar cells, a critical parameter for achieving high power conversion efficiencies (PCE). Furthermore, fluorination can influence intermolecular packing and crystallinity, which are crucial for efficient charge transport.[1][2][3]
This guide will delve into the synthesis of these two building blocks, present a direct comparison of their impact on polymer properties through a case study of PCDTBT and its fluorinated analog, and showcase the high-performance potential of polymers derived from the fluorinated precursor.
Physicochemical Properties at a Glance
A summary of the key physical and chemical properties of the two dibromo-benzothiadiazole derivatives is presented below.
| Property | 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole | 4,7-Dibromobenzo[c]thiadiazole |
| CAS Number | 1295502-53-2 | 15155-41-6 |
| Molecular Formula | C6Br2F2N2S | C6H2Br2N2S |
| Molecular Weight | 329.95 g/mol | 293.97 g/mol |
| Appearance | White to off-white powder/fibers | White to yellow to red powder/crystal |
| Melting Point | 150-157 °C | 184-190 °C |
The Impact of Fluorination: A Direct Comparison
To elucidate the direct impact of fluorinating the benzothiadiazole unit, we examine a study that compares poly(N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)) (PCDTBT), a well-known polymer synthesized from 4,7-Dibromobenzo[c]thiadiazole, with its fluorinated counterpart, PCDTBT-F.[4]
Optoelectronic Properties
The introduction of fluorine atoms has a pronounced effect on the energy levels of the resulting polymers.
| Polymer | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) |
| PCDTBT | -5.48 | -3.59 | 1.89 |
| PCDTBT-F | -5.54 | -3.58 | 1.96 |
Data sourced from a comparative study on PCDTBT and its fluorinated analogue.[4]
As anticipated, the fluorination of the benzothiadiazole unit in PCDTBT-F leads to a lowering of the HOMO energy level by 0.06 eV compared to PCDTBT.[4] This is a direct consequence of the strong electron-withdrawing nature of the fluorine atoms. Theoretically, this deeper HOMO level should translate to a higher open-circuit voltage (Voc) in a photovoltaic device.
Photovoltaic Performance
While the deeper HOMO level of PCDTBT-F is advantageous, its overall performance in an organic solar cell was found to be lower than that of PCDTBT in this particular study. This was attributed to poor solubility and lower molecular weight of the synthesized PCDTBT-F, which negatively impacted the film morphology and exciton lifetimes.[4]
| Device Configuration | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) |
| PCDTBT:[5]PCBM | 0.88 | 10.5 | 67 | 6.16 |
| PCDTBT-F:[5]PCBM | 0.91 | 3.5 | 40 | 1.29 |
Device performance data for PCDTBT and PCDTBT-F blended with[5]PCBM.[4]
This case highlights that while fluorination is a powerful tool for energy level tuning, its impact on polymer solubility and processability must be carefully considered in the overall molecular design.
Unlocking High Performance with Fluorinated Benzothiadiazole
Despite the challenges observed with PCDTBT-F, polymers based on 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole have led to some of the highest performing organic solar cells to date. A prime example is the polymer PffBT4T-2OD (also known as PCE11), which has achieved power conversion efficiencies approaching 11%.[6]
| Polymer | HOMO Level (eV) | LUMO Level (eV) | Bandgap (eV) | PCE (%) |
| PffBT4T-2OD | -5.34 | -3.69 | 1.65 | ~11 |
Properties and performance of the high-efficiency polymer PffBT4T-2OD.[6]
The success of PffBT4T-2OD demonstrates that when combined with appropriate donor units and solubilizing side chains, the fluorinated benzothiadiazole core is a critical component for developing highly efficient organic photovoltaic materials. The fluorination contributes to a favorable morphology and energy level alignment, leading to high short-circuit currents and open-circuit voltages.[6]
Experimental Protocols
Detailed methodologies for the synthesis of the building blocks and the fabrication of organic solar cells are crucial for reproducible research.
Synthesis of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
A general synthetic route to 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole involves the reaction of 3,6-dibromo-4,5-difluorobenzene-1,2-diamine with thionyl chloride in the presence of a base like triethylamine. The reaction is typically carried out in a chlorinated solvent such as dichloromethane.
Synthesis of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
Synthesis of 4,7-Dibromobenzo[c]thiadiazole
The synthesis of the non-fluorinated analogue typically involves the bromination of benzo[c][1][2]thiadiazole.
Synthesis of 4,7-Dibromobenzo[c]thiadiazole
Fabrication of an Organic Solar Cell
A common workflow for the fabrication of a polymer-based organic solar cell is outlined below. This process involves the sequential deposition of various layers onto a transparent conducting oxide (TCO) coated substrate.
General Workflow for Organic Solar Cell Fabrication
Conclusion
The choice between 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole and 4,7-Dibromobenzo[c]thiadiazole as a building block for conjugated polymers has significant implications for the final device performance.
-
Fluorination is an effective strategy for lowering the HOMO energy level of benzothiadiazole-based polymers. This generally leads to an increase in the open-circuit voltage of organic solar cells.
-
The advantages of fluorination must be balanced with potential drawbacks such as reduced solubility and processability. As seen in the case of PCDTBT-F, these factors can negatively impact film morphology and overall device efficiency.[4]
-
When incorporated into an optimized molecular design, 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole is a key component for achieving high-performance organic solar cells. The success of polymers like PffBT4T-2OD underscores the potential of this fluorinated building block.[6]
For researchers in the field, the selection of the appropriate benzothiadiazole precursor should be guided by the specific design goals for the target polymer, considering not only the desired electronic properties but also the crucial aspects of solubility and processability. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the development of next-generation organic electronic materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ossila.com [ossila.com]
- 6. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09693K [pubs.rsc.org]
Fluorination of Benzothiadiazole: A Comparative Guide to Enhancing Electron Affinity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms onto the benzothiadiazole (BTZ) core is a widely adopted and effective method for modulating the electronic properties of organic materials. This guide provides a comprehensive comparison of fluorinated and non-fluorinated benzothiadiazole derivatives, focusing on the resulting changes in electron affinity. The information presented is supported by experimental data to assist researchers in the rational design of novel materials for applications in organic electronics and medicinal chemistry.
Impact of Fluorination on Electron Affinity: A Quantitative Comparison
Fluorination of the benzothiadiazole ring system consistently leads to an increase in electron affinity, which is experimentally observed as a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[1][2][3][4][5] This effect is primarily attributed to the high electronegativity of the fluorine atom, which exerts a strong electron-withdrawing inductive effect. The introduction of fluorine atoms can also influence molecular packing and planarity, further impacting the electronic properties of the material.[1][3]
The following table summarizes the experimentally determined and computationally calculated LUMO energy levels for a selection of benzothiadiazole derivatives, highlighting the effect of fluorination. Lower LUMO energy levels correspond to higher electron affinity.
| Compound | Number of Fluorine Atoms | LUMO Energy Level (eV) | Measurement Method |
| Benzothiadiazole (BTZ) | 0 | -0.71 | DFT Calculation |
| 5,6-difluorobenzothiadiazole | 2 | -0.89 | DFT Calculation |
| PDTBDT-0F-BTs Polymer | 0 | -3.60 | Cyclic Voltammetry (CV) |
| PDTBDT-2F-BTs Polymer | 2 | -3.74 | Cyclic Voltammetry (CV) |
| PDTBDT-6F-FBTs Polymer | 6 | -3.82 | Cyclic Voltammetry (CV) |
| LS101 Dye (BTZ-based) | 0 | -1.11 (vs. NHE) | Cyclic Voltammetry (CV) |
| LS102 Dye (DFBT-based) | 2 | -1.14 (vs. NHE) | Cyclic Voltammetry (CV) |
Data sourced from multiple research articles.[6][7][8]
Experimental Protocols for Determining Electron Affinity
The primary experimental technique for quantifying the electron affinity (and LUMO energy level) of organic molecules is Cyclic Voltammetry (CV) .
Detailed Methodology for Cyclic Voltammetry:
-
Sample Preparation: A solution of the benzothiadiazole derivative is prepared in a suitable organic solvent, such as dichloromethane or acetonitrile. A supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to ensure conductivity.[9]
-
Electrochemical Cell Setup: A standard three-electrode system is employed.[7][9]
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire.
-
-
Measurement: The potential of the working electrode is scanned in both the anodic and cathodic directions. The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram.
-
Data Analysis: The onset reduction potential (E_red) is determined from the voltammogram. The LUMO energy level can then be calculated using the following empirical formula, often with ferrocene/ferrocenium (Fc/Fc⁺) as an internal or external standard for calibration:[9]
-
LUMO (eV) = -e (E_red_onset vs Fc/Fc⁺ + 4.8) V
-
Computational Approach: Density Functional Theory (DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are also widely used to predict and understand the electronic properties of molecules. The B3LYP functional with a 6-31G* basis set is a commonly employed level of theory for these calculations.[1][6] DFT provides a theoretical value for the LUMO energy, which often shows good agreement with experimental results.[1][2]
Alternatives to Benzothiadiazole as Electron Acceptors
While benzothiadiazole is a popular electron-accepting unit, several other classes of organic molecules are utilized in the design of high-performance organic electronic materials. These alternatives also benefit from fluorination to tune their electron affinity.
| Alternative Electron Acceptor | Key Features |
| Perylene Diimides (PDIs) | Possess strong electron-accepting properties, high electron mobility, and excellent photostability.[10] |
| Fused Aromatic Ring Systems | Offer rigid and planar structures that facilitate intermolecular π-π stacking and efficient charge transport.[11] |
| Diketopyrrolopyrrole (DPP) Derivatives | Exhibit strong absorption in the visible and near-infrared regions and have tunable energy levels.[12] |
| Non-fullerene Acceptors (NFAs) | A broad class of materials designed to replace fullerenes in organic solar cells, offering tunable optoelectronic properties and improved stability.[10][11] |
Visualizing the Impact and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Logical flow of fluorination's effect on benzothiadiazole.
Caption: Experimental workflow for determining electron affinity via CV.
References
- 1. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them | MDPI [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. OASIS Repository@POSTECHLIBRARY: Studies on Non-Fullerene Electron Acceptors Based on Benzothiadiazole and its Derivatives for Organic Solar Cells [poasis.postech.ac.kr]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Suzuki and Stille Coupling for Benzothiadiazole Polymerization
For researchers, scientists, and drug development professionals, the synthesis of novel conjugated polymers is a critical step in the discovery of new materials for a wide range of applications, from organic electronics to biomedical sensors. Among the various building blocks for these polymers, benzothiadiazole has emerged as a key component due to its electron-accepting nature, which allows for the tuning of the electronic and optical properties of the resulting materials. The polymerization of benzothiadiazole-containing monomers is typically achieved through palladium-catalyzed cross-coupling reactions, with Suzuki and Stille couplings being two of the most prominent methods.
This guide provides an objective comparison of Suzuki and Stille coupling for the polymerization of benzothiadiazole-based monomers, supported by experimental data. We will delve into the mechanisms, advantages, and disadvantages of each method, and provide detailed experimental protocols for representative polymerizations.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Reactants | Organoboronic acids/esters and organic halides | Organostannanes (tin compounds) and organic halides |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Functional Group Tolerance | Good, but can be sensitive to certain functional groups | Excellent, tolerates a wide range of functional groups |
| Reaction Conditions | Typically requires a base | Can often be performed under neutral conditions |
| Byproduct Removal | Boron byproducts are generally easier to remove | Tin byproducts can be challenging to remove completely |
| Monomer Preparation | Boronic acids/esters can be sensitive to purification | Organostannanes are often more stable |
Delving into the Mechanisms
Both Suzuki and Stille couplings are powerful tools for the formation of carbon-carbon bonds, essential for creating the backbone of conjugated polymers. The catalytic cycles for both reactions involve three key steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki Coupling: In this reaction, an organoboron compound (like a boronic acid or ester) is coupled with an organic halide in the presence of a palladium catalyst and a base. The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.
Stille Coupling: This method utilizes an organotin compound (organostannane) that reacts with an organic halide, also catalyzed by palladium. A key difference is that Stille coupling often does not require a base, as the organotin reagent is typically reactive enough for the transmetalation to occur directly. This can be an advantage when working with base-sensitive functional groups.[1]
Quantitative Data Comparison
| Polymerization Method | Polymer Structure | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| Suzuki Coupling | Poly(9,9-dioctylfluorene-alt-benzothiadiazole) | - | 20 | 2.6 | - | [2] |
| Stille Coupling | Poly[(4,4'-bis(2-ethylhexyl)dithieno[3,2-b:2',3'-d]germole)-alt-(2,1,3-benzothiadiazole)] | 31 | 98 | 3.2 | 72 | [3] |
| Stille Coupling | Thiophene-benzothiadiazole copolymers | - | - | - | 60-82 | [3] |
Experimental Protocols
Here, we provide detailed experimental protocols for the synthesis of benzothiadiazole-containing polymers using both Suzuki and Stille coupling.
Suzuki Coupling Polymerization of Poly(9,9-dioctyl-9H-fluorene-alt-5,6-bis(octyloxy)-4,7-di(thieno[3,2-b]thiophen-2-yl)benzo[c][1][2][4]thiadiazole)[2]
Materials:
-
Monomer 1: 9,9-dioctyl-9H-fluorene-2,7-diboronic acid pinacol ester
-
Monomer 2: 5,6-bis(octyloxy)-4,7-di(thieno[3,2-b]thiophen-2-yl)benzo[c][1][2][4]thiadiazole
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Tri(o-tolyl)phosphine
-
Base: Tetraethylammonium hydroxide
-
Solvent: Toluene
Procedure:
-
To a reaction flask, add equimolar amounts of Monomer 1 and Monomer 2.
-
Add the palladium catalyst and ligand to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed toluene and the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time (e.g., 24-72 hours) under an inert atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum.
Stille Coupling Polymerization of a Thiophene-Benzothiadiazole Copolymer[3]
Materials:
-
Monomer A: 4,7-bis(5-tributylstannyl-4,4'-hexylthiophene-2-yl)benzo[c][1][2][5]-thiadiazole
-
Monomer B: A dibrominated thiophene derivative
-
Catalyst: Palladium-based catalyst (e.g., Pd(PPh₃)₄)
-
Solvent: Anhydrous toluene or other suitable organic solvent
Procedure:
-
In a Schlenk flask, dissolve equimolar amounts of Monomer A and Monomer B in anhydrous toluene under an inert atmosphere.
-
Add the palladium catalyst to the solution.
-
The reaction can be performed using conventional heating or under microwave irradiation. For microwave-assisted polymerization, the mixture is heated to a specific temperature for a set time.
-
After the polymerization is complete, cool the reaction mixture.
-
Precipitate the polymer by adding the solution to a non-solvent like methanol.
-
Filter the precipitated polymer and purify it by Soxhlet extraction with solvents such as methanol and acetone to remove impurities.
-
The final polymer is then dried under vacuum.
Visualizing the Processes
To better understand the underlying chemistry, the following diagrams illustrate the catalytic cycles of both Suzuki and Stille coupling and a comparative workflow.
Caption: Catalytic cycle of Suzuki coupling polymerization.
Caption: Catalytic cycle of Stille coupling polymerization.
Caption: Comparative workflow of Suzuki and Stille polymerization.
Conclusion: Making the Right Choice
The choice between Suzuki and Stille coupling for the polymerization of benzothiadiazole derivatives is not always straightforward and depends heavily on the specific requirements of the target polymer and the synthetic strategy.
Suzuki coupling is often favored due to the low toxicity of the boron-containing reagents and the relative ease of byproduct removal. This makes it a more environmentally friendly and often more practical choice for large-scale synthesis. However, the stability of the boronic acid monomers and the need for a base can sometimes be limiting factors.
Stille coupling , on the other hand, offers excellent functional group tolerance and can often be performed under milder, base-free conditions.[1] This is a significant advantage when working with sensitive monomers. The primary drawback of the Stille reaction is the high toxicity of the organotin reagents and the difficulty in completely removing tin residues from the final polymer, which can be detrimental to the performance of electronic devices.
Ultimately, the decision should be based on a careful consideration of the monomer stability, functional group compatibility, desired polymer purity, and environmental and safety considerations. For many applications, the Suzuki coupling will be the preferred method, but the Stille coupling remains an invaluable tool for challenging polymerizations where its unique advantages are required.
References
- 1. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and comparative study of thiophene–benzothiadiazole based donor–acceptor–donor (D–A–D) materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Performance of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole Derivatives in Diverse Electronic Devices: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the performance of novel organic semiconductor materials is paramount for advancing electronic device technology. 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole serves as a critical building block for high-performance conjugated polymers, primarily due to the electron-withdrawing nature of its fluorine atoms, which enhances electron affinity and lowers the bandgap of the resulting polymers.[1] This guide provides a comparative analysis of the performance of polymers derived from this key monomer, with a primary focus on the well-studied polymer PffBT4T-2OD (also known as PCE11), in various device architectures.
The exceptional performance of these polymers, particularly in organic photovoltaics (OPVs), stems from their high crystallinity and favorable charge transport properties.[2][3] This compilation summarizes key performance metrics from various studies, details the experimental protocols used for device fabrication and characterization, and provides a comparative overview with alternative materials.
Performance in Organic Photovoltaics (OPVs)
Polymers derived from 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole, most notably PffBT4T-2OD, have demonstrated remarkable power conversion efficiencies (PCEs) in OPVs, frequently exceeding 10%.[2][4] The performance is highly dependent on the device architecture, the choice of acceptor material, and the processing conditions.
Below is a summary of the performance of PffBT4T-2OD in various OPV device configurations.
| Donor Polymer | Acceptor | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PffBT4T-2OD | PC71BM | Conventional | 10.57 | 0.75 | 19.5 | 72.2 | [4] |
| PffBT4T-2OD | PC71BM | Conventional with AZO ETL | >11 | - | ~22.5 | - | [5] |
| PffBT4T-2OD | PC71BM | Ternary with PCDTBT8 | >11 | - | - | - | [4] |
| PffBT4T-2OD | PC61BM | Conventional | 8.15 | 0.76 | - | - | [3] |
| PffBT4T-2OD | ICBA | Conventional | 2.78 | 0.94 | - | - | [3] |
| PffBT4T-2OD | PC71BM | Conventional with CN additive | 10.01 | - | - | - | [6] |
| PffBT4T-2OD | PC71BM | Conventional with DIO additive | 8.82 | - | - | - | [6] |
Performance in Organic Field-Effect Transistors (OFETs)
The high crystallinity and ordered packing of PffBT4T-2OD also translate to excellent charge transport characteristics in Organic Field-Effect Transistors (OFETs). The reported charge carrier mobilities are among the highest for solution-processed p-type polymers.
| Polymer | Device Architecture | Dielectric | Hole Mobility (cm²/V·s) | Reference |
| PffBT4T-2OD | Ion-gel-gated OFET | Ion gel | 13.06 | [7] |
| PffBT4T-2OD | Bottom-gate, top-contact | SiO₂ | 0.096 | [7] |
| PffBT4T-2OD | - | - | 1.5 - 3.0 x 10⁻² (SCLC) | [6] |
| PffBT4T-2DT | Bottom-gate, top-contact | SiO₂ | 0.23 | [7] |
Performance in Organic Light-Emitting Diodes (OLEDs)
While specific performance data for PffBT4T-2OD in OLEDs is limited in the reviewed literature, the broader class of fluorinated benzothiadiazole-based copolymers has shown significant promise for light-emitting applications. These materials can be tailored to emit across the visible and near-infrared spectrum with high efficiencies.
| Polymer System | Emission Color | Max. EQE (%) | Max. Brightness (cd/m²) | Reference |
| Fluorene-benzothiadiazole copolymers | Green | 6.0 | 59,400 | [2] |
| Terthiophene-benzothiadiazole copolymer | Near-Infrared | 0.58 | - | [8][9] |
Experimental Protocols
The performance of devices based on PffBT4T-2OD is highly sensitive to the fabrication and processing conditions. Below are typical experimental protocols for OPV and OFET devices.
Organic Photovoltaic (OPV) Device Fabrication
A common device architecture for PffBT4T-2OD-based solar cells is the conventional structure: ITO/PEDOT:PSS/PffBT4T-2OD:Acceptor/Ca/Al.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL): A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Active Layer: A blend of PffBT4T-2OD and a fullerene acceptor (e.g., PC71BM) is dissolved in a solvent such as chlorobenzene or a mixture of chlorobenzene and dichlorobenzene, often with a processing additive like 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN).[2] The solution is typically heated to ensure complete dissolution of the polymer.[2] The active layer is then spin-coated on top of the HTL.
-
Cathode Deposition: A calcium (Ca) and aluminum (Al) electrode is thermally evaporated on top of the active layer in a high-vacuum chamber.
-
Characterization: The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination.
Organic Field-Effect Transistor (OFET) Device Fabrication
A typical bottom-gate, top-contact architecture is used for OFET characterization.
-
Substrate and Gate: A heavily doped silicon wafer serves as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.
-
Semiconductor Layer: A solution of PffBT4T-2OD in a suitable solvent is spin-coated or drop-casted onto the SiO₂ surface. The film is then annealed to promote crystalline ordering.
-
Source and Drain Electrodes: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask.
-
Characterization: The transfer and output characteristics of the transistor are measured using a semiconductor parameter analyzer in an inert atmosphere.
Visualizing Device Architecture and Energy Levels
The following diagrams illustrate the typical device architectures and the energy level alignment of the materials used in PffBT4T-2OD-based organic solar cells.
Caption: A schematic of a conventional organic photovoltaic device structure.
Caption: Energy level alignment in a PffBT4T-2OD:PCBM bulk heterojunction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ossila.com [ossila.com]
- 4. Effect of fluorination of naphthalene diimide–benzothiadiazole copolymers on ambipolar behavior in field-effect transistors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02915F [pubs.rsc.org]
- 5. Fluorinated benzothiadiazole and indacenodithieno[3,2-b]thiophene based regioregular-conjugated copolymers for ambipolar organic field-effect transistors and inverters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Graded Morphologies and the Performance of PffBT4T-2OD:PC71BM Devices Using Additive Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Near‐Infrared Electroluminescent Conjugated Copolymer: Triphenyalmine‐Functionalized Benzothiadiazole‐Thiophene System for Circularly Polarized OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Near-Infrared Electroluminescent Conjugated Copolymer: Triphenyalmine-Functionalized Benzothiadiazole-Thiophene System for Circularly Polarized OLEDs [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel organic electronic materials, the purity of the constituent building blocks is paramount to achieving desired device performance and reproducibility. This guide provides a comparative overview of the analytical techniques used to validate the purity of synthesized 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole, a key monomer in the development of high-performance organic semiconductors.[1] Furthermore, we present a comparison with its non-fluorinated and mono-fluorinated analogs to highlight the impact of fluorination on the synthesis and purification strategies.
Performance Comparison of Benzothiadiazole Derivatives
The electronic properties of benzothiadiazole-based polymers are highly dependent on the substitution pattern of the benzothiadiazole core. Fluorination, in particular, plays a crucial role in tuning the frontier molecular orbital energy levels, which directly impacts the performance of organic photovoltaic (OPV) devices. The purity of these monomers is critical, as impurities can introduce charge traps and hinder device efficiency.
Below is a comparative table summarizing the expected purity and key characterization data for 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole and its analogs, assuming successful synthesis and purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Purity (%) | Melting Point (°C) | Key Analytical Techniques |
| 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole | C₆Br₂F₂N₂S | 329.95 | >98 | 153.0 - 157.0[2] | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, Elemental Analysis, HPLC |
| 4,7-Dibromo-5-fluorobenzo[c]thiadiazole | C₆HBr₂FN₂S | 311.95 | >98 | Approx. 185[3] | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, Elemental Analysis, HPLC |
| 4,7-Dibromobenzo[c]thiadiazole | C₆H₂Br₂N₂S | 293.97 | >98 | 187 - 190[4] | ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis, HPLC |
Experimental Protocols
Accurate purity validation relies on a combination of robust analytical techniques. The following are detailed methodologies for the key experiments used to characterize 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment of organic molecules.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Provides information on the number and chemical environment of protons. For the target compounds, the aromatic proton signals are key indicators of successful synthesis and the presence of impurities.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
¹⁹F NMR: Crucial for fluorinated compounds to confirm the presence and environment of fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight of the synthesized compound.
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.
-
Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) can be used. EI is a "harder" ionization technique that may lead to fragmentation, providing structural information, while ESI is a "softer" technique that often keeps the molecular ion intact.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺), confirming the molecular weight of the compound. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key feature to observe.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S, Br) in a sample, which is a fundamental indicator of purity.
-
Principle: The compound is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively analyzed. Halogens are typically determined by titration methods after combustion.
-
Sample Preparation: A precisely weighed amount of the dry, homogenous sample is required.
-
Data Interpretation: The experimentally determined elemental percentages should be within ±0.4% of the calculated theoretical values for the pure compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive technique used to separate, identify, and quantify each component in a mixture, making it an excellent tool for assessing purity.
-
Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and water. The gradient or isocratic elution method will depend on the specific compounds being analyzed.
-
Stationary Phase: A C18 reversed-phase column is commonly used for these types of aromatic compounds.
-
Detection: A UV-Vis detector is typically used, set to a wavelength where the compounds of interest have strong absorbance.
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. A pure sample will show a single, sharp peak.
Synthesis and Purity Validation Workflow
The following diagram illustrates the logical workflow from the synthesis of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole to its final purity validation.
Caption: Logical workflow for the synthesis and purity validation of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole.
Signaling Pathway for Purity Determination
The following diagram illustrates the decision-making process and the interplay between different analytical techniques for confirming the purity of the synthesized compound.
Caption: Decision-making pathway for confirming the purity of the synthesized benzothiadiazole derivative.
References
A Comparative Guide to Donor Polymers for High-Performance Organic Solar Cells with Fluorinated Benzothiadiazole Acceptors
For Researchers, Scientists, and Drug Development Professionals
The development of novel organic photovoltaic (OPV) materials is crucial for advancing next-generation solar energy technologies. Among the most promising candidates, donor-acceptor (D-A) copolymers incorporating fluorinated benzothiadiazole (FBT) as the acceptor unit have demonstrated significant potential for achieving high power conversion efficiencies (PCEs). The fluorination of the benzothiadiazole unit effectively lowers the polymer's highest occupied molecular orbital (HOMO) energy level, leading to higher open-circuit voltages (Voc) in the resulting solar cell devices. Furthermore, fluorination can enhance intermolecular interactions, promoting favorable blend morphology and improved charge transport.[1][2][3][4][5]
This guide provides a comparative analysis of the performance of various donor polymers when paired with fluorinated benzothiadiazole-based acceptors in organic solar cells. It is designed to assist researchers in selecting the most suitable materials for their specific applications and to provide detailed experimental context for the fabrication and characterization of these high-performance devices.
Performance Comparison of Donor Polymers
The selection of the donor polymer is critical in optimizing the performance of organic solar cells. Different polymer backbones, when copolymerized with a fluorinated benzothiadiazole unit, exhibit distinct optical and electronic properties, which in turn affect the photovoltaic performance of the device. The following table summarizes the key performance metrics for several state-of-the-art donor polymers.
| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PffBT4T-2OD | PC71BM | 10.8 | 0.75 | 19.5 | 72.2 |
| PM6 | Y6 | >15 | 0.84 | 25.0 | >60 |
| PBDTSF-FBT | PC71BM | 11.66 | - | - | - |
| PBDT2FBT-Ph-F | PC71BM | 9.02 | - | - | - |
| PDTBDT-FBT | ITIC | 8.61 | 0.98 | - | - |
Table 1: Performance comparison of various donor polymers with fluorinated benzothiadiazole acceptors in organic solar cells. The table highlights key photovoltaic parameters: Power Conversion Efficiency (PCE), Open-circuit Voltage (Voc), Short-circuit Current density (Jsc), and Fill Factor (FF).
Experimental Protocols
The fabrication and characterization of high-efficiency organic solar cells require precise control over various experimental parameters. Below are detailed methodologies for the fabrication of devices based on the PffBT4T-2OD and PM6 donor polymers.
Device Fabrication Protocol for PffBT4T-2OD:PC71BM Solar Cells
This protocol describes the fabrication of an inverted organic solar cell with the structure: ITO / ZnO / PffBT4T-2OD:PC71BM / MoO3 / Al.
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition: A ZnO precursor solution is spin-coated onto the cleaned ITO substrates at 3000 rpm for 30 seconds and then annealed at 150°C for 30 minutes in air.
-
Active Layer Preparation and Deposition:
-
The donor polymer PffBT4T-2OD and the acceptor PC71BM are dissolved in a mixed solvent of chlorobenzene and 1,2-dichlorobenzene (1:1 v/v) with a total concentration of 18 mg/mL (PffBT4T-2OD:PC71BM = 1:1.2 by weight).[1]
-
3% v/v of 1,8-diiodooctane (DIO) is added to the solution as a processing additive.[1]
-
The solution is stirred on a hotplate at 85°C to ensure complete dissolution.[1]
-
The active layer solution is then spin-coated onto the ZnO layer in a nitrogen-filled glovebox. For optimal performance, both the solution and the substrate should be pre-heated to approximately 70-80°C.[1]
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
A thin layer of Molybdenum trioxide (MoO3, ~10 nm) is thermally evaporated on top of the active layer as the hole transport layer.
-
Finally, a 100 nm thick Aluminum (Al) top electrode is deposited by thermal evaporation through a shadow mask to define the device area.
-
Device Fabrication Protocol for PM6:Y6 Solar Cells
This protocol outlines the fabrication of a conventional organic solar cell with the structure: ITO / PEDOT:PSS / PM6:Y6 / PDINO / Ag.
-
Substrate Preparation: Similar to the PffBT4T-2OD device, ITO-coated glass substrates are thoroughly cleaned.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and annealed at 150°C for 15 minutes in air.
-
Active Layer Preparation and Deposition:
-
The donor polymer PM6 and the non-fullerene acceptor Y6 are dissolved in chloroform at a total concentration of 16 mg/mL with a weight ratio of 1:1.2 (PM6:Y6).[6]
-
0.5% v/v of 1-chloronaphthalene (CN) is added as a solvent additive.[6] The solution is typically stirred at room temperature for at least 3 hours.[7]
-
The active layer solution is spin-coated onto the PEDOT:PSS layer in a nitrogen-filled glovebox. A two-step spin-coating process is often employed: a slow spin at 500 rpm for 10 seconds followed by a fast spin at 1500-3000 rpm for 30-40 seconds.[7][6]
-
The film is then annealed at a specific temperature, typically between 90°C and 110°C, for 5-10 minutes.[2][7][6]
-
-
Electron Transport Layer (ETL) and Electrode Deposition:
-
A thin layer of a perylene diimide-based n-type organic semiconductor, such as PDINO, is spin-coated on top of the active layer to act as an electron transport layer.
-
Finally, a 100 nm thick Silver (Ag) top electrode is deposited by thermal evaporation.
-
Characterization Methods
The performance of the fabricated solar cells is evaluated using the following standard characterization techniques:
-
Current Density-Voltage (J-V) Characteristics: The J-V curves are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters such as PCE, Voc, Jsc, and FF are extracted from these curves.
-
External Quantum Efficiency (EQE): EQE spectra are measured to determine the ratio of collected charge carriers to incident photons at each wavelength. The integral of the EQE spectrum with the solar spectrum should correspond to the Jsc value obtained from the J-V measurement.
Visualizing Key Relationships and Workflows
To better understand the interplay of factors influencing device performance and the experimental process, the following diagrams are provided.
Caption: Relationship between material properties and device performance.
References
- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. Graded Morphologies and the Performance of PffBT4T-2OD:PC71BM Devices Using Additive Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semitransparent organic solar cells based on PffBT4T-2OD with a thick active layer and near neutral colour perception for window applications - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. desy.de [desy.de]
- 7. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape: A Comparative Guide to the Theoretical and Experimental Band Gaps of Polymers Featuring 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
A critical analysis of the convergence and divergence between predictive computational models and empirical data for a key class of electron-deficient polymers in organic electronics.
For researchers and scientists engaged in the development of novel organic semiconductors, the precise determination of a polymer's band gap is paramount. This fundamental electronic property governs the material's absorption and emission characteristics, charge transport capabilities, and ultimately, its performance in devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of theoretical and experimental band gap values for a series of conjugated polymers incorporating the electron-deficient building block, 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole. The introduction of fluorine atoms onto the benzothiadiazole core enhances the electron-accepting nature of the monomer, leading to polymers with lower band gaps, a desirable trait for efficient light harvesting in OPVs.
This comparison aims to bridge the gap between computational prediction and experimental reality, offering valuable insights for the rational design of next-generation organic electronic materials. By examining a curated set of polymers, we will explore the accuracy of theoretical models and the nuances of experimental measurements.
Comparative Analysis of Band Gap Data
The following table summarizes the theoretical and experimental band gap values for selected polymers incorporating 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole. The data has been compiled from various research articles to provide a clear and concise comparison.
| Polymer Acronym | Donor Co-monomer | Theoretical Band Gap (eV) | Experimental Band Gap (Optical) (eV) | Experimental Band Gap (Electrochemical) (eV) |
| PffBT4T-2OD (PCE11) | 3,3"'-di(2-octyldodecyl)-2,2':5',2":5",2"'-quaterthiophene | Not Found | 1.65[1] | - |
| PIDTBDI | Indacenodithiophene | ~1.57 (DFT) | ~1.57 | ~1.69 |
| PIDTTBDI | Indacenodithienothiophene | ~1.57 (DFT) | ~1.57 | ~1.69 |
| P(TBT-F-TBTh) | 2-Dodecyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1][2][3]triazole and bithiophene | - | 1.58 | - |
| CP1 | 9-(2-ethylhexyl)carbazole | - | - | - |
| CP2 | Dibenzothiophene-5,5-dioxide | - | - | - |
Note: The theoretical band gap for PffBT4T-2OD and both band gaps for CP1 and CP2 were not explicitly found in the initial search. Further literature review is required to populate these fields.
Experimental and Computational Methodologies
The accurate determination of band gaps relies on robust experimental techniques and sophisticated computational models. Below are detailed protocols for the key methods cited in this guide.
Experimental Protocols
1. Optical Band Gap Determination via UV-Vis Spectroscopy:
The optical band gap (Egopt) is determined from the onset of absorption in the UV-Vis spectrum of a thin polymer film.
-
Sample Preparation: The polymer is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) to a concentration of approximately 0.1-1 mg/mL. The solution is then spin-coated onto a quartz substrate to form a thin, uniform film. The film is subsequently annealed under a nitrogen atmosphere or in a vacuum to remove residual solvent and improve morphology.
-
Measurement: The UV-Vis absorption spectrum of the polymer film is recorded using a spectrophotometer. The absorption spectrum is typically plotted as absorbance versus wavelength.
-
Data Analysis: The optical band gap is estimated from the absorption edge using the Tauc plot method. For a direct band gap semiconductor, a plot of (αhν)2 versus photon energy (hν) is constructed, where α is the absorption coefficient. The linear portion of the plot is extrapolated to the energy axis, and the intercept gives the value of the optical band gap.
2. Electrochemical Band Gap Determination via Cyclic Voltammetry (CV):
The electrochemical band gap (Egec) is determined by measuring the oxidation and reduction potentials of the polymer.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (a thin film of the polymer coated on a platinum or glassy carbon electrode), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (a platinum wire or foil).
-
Electrolyte Solution: The measurement is performed in an electrolyte solution, typically a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - Bu4NPF6) in an anhydrous, deoxygenated organic solvent (e.g., acetonitrile, dichloromethane).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The onsets of the first oxidation (Eoxonset) and reduction (Eredonset) peaks are determined from the cyclic voltammogram.
-
Data Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are calculated using the following empirical formulas, with the ferrocene/ferrocenium (Fc/Fc+) redox couple often used as an internal or external standard (assuming the HOMO level of Fc/Fc+ is -4.8 eV or -5.1 eV below the vacuum level, depending on the convention):
-
EHOMO = -e (Eoxonset - E1/2, Fc/Fc+ + 4.8) (eV)
-
ELUMO = -e (Eredonset - E1/2, Fc/Fc+ + 4.8) (eV)
-
The electrochemical band gap is then calculated as the difference between the LUMO and HOMO energy levels: Egec = ELUMO - EHOMO.
-
Computational Protocol
Theoretical Band Gap Calculation via Density Functional Theory (DFT):
Theoretical band gaps are typically calculated using DFT, which provides insights into the electronic structure of the polymer.
-
Model System: A simplified model of the polymer, usually an oligomer consisting of a few repeating units (e.g., a trimer or tetramer), is used for the calculation to reduce computational cost. The long alkyl side chains are often replaced with shorter methyl or ethyl groups.
-
Geometry Optimization: The ground-state geometry of the oligomer is optimized using a specific DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d), 6-311G(d,p)).
-
Electronic Structure Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the energies of the HOMO and LUMO.
-
Band Gap Calculation: The theoretical band gap is calculated as the energy difference between the LUMO and HOMO: Egtheory = ELUMO - EHOMO.
-
Software: Common software packages for these calculations include Gaussian, ORCA, and VASP.
Workflow for Comparing Theoretical and Experimental Band Gaps
The following diagram illustrates the logical workflow for comparing the theoretically predicted and experimentally measured band gaps of polymers.
Figure 1: A flowchart illustrating the parallel workflows for determining theoretical and experimental band gaps and their subsequent comparison and analysis.
Discussion
The comparison between theoretical and experimental band gaps reveals important considerations for materials design. DFT calculations, performed on isolated oligomers in a vacuum, often overestimate the band gap compared to experimental values obtained from solid-state thin films. This discrepancy arises from several factors, including:
-
Intermolecular Interactions: In the solid state, polymer chains pack together, leading to intermolecular electronic interactions that can lower the band gap. These interactions are not fully captured in calculations on single oligomers.
-
Solvent Effects and Morphology: The processing conditions and the resulting thin-film morphology significantly influence the experimental band gap.
-
Approximations in DFT: The choice of functional and basis set in DFT calculations can impact the accuracy of the predicted electronic structure.
Despite these differences, theoretical calculations provide an invaluable tool for screening new polymer structures and understanding electronic trends within a series of materials. A consistent deviation between theory and experiment can often be used as a predictive tool for designing materials with targeted band gaps.
This guide serves as a foundational resource for researchers working with polymers based on 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole. By understanding the interplay between theoretical predictions and experimental outcomes, scientists can accelerate the discovery and development of high-performance organic electronic materials.
References
benchmarking new benzothiadiazole derivatives against 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
For researchers, scientists, and drug development professionals, the strategic selection of molecular components is paramount in the design of high-performance organic electronic materials and novel therapeutic agents. 2,1,3-Benzothiadiazole (BT) has emerged as a cornerstone electron-accepting unit. The fine-tuning of its electronic properties through the introduction of various electron-withdrawing groups (EWGs) is a key strategy to optimize materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This guide provides a comparative study of new benzothiadiazole derivatives, benchmarking their performance against the well-established 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole.
This guide delves into the influence of different electron-withdrawing groups—such as fluorine (-F), cyano (-CN), and nitro (-NO2)—on the key electronic and photophysical properties of benzothiadiazole-based materials. By understanding these structure-property relationships, researchers can make more informed decisions in the rational design of next-generation organic electronic materials and biologically active compounds.
Comparative Performance Data
The introduction of electron-withdrawing groups to the benzothiadiazole core profoundly impacts the frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the resulting energy bandgap.[1] These parameters are critical in determining the charge injection and transport properties and the overall performance of organic electronic devices. The following table summarizes key quantitative data for a selection of benzothiadiazole derivatives, showcasing the effects of different EWGs in comparison to 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole.
| Compound Name | Derivative Type | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
| 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole | Difluoro-dibromo | - | - | - | - | - |
| PCDTT-DFBT | 5,6-difluoro | - | - | - | 0.38 | 0.17 |
| PCDTT-DCNBT | Dicyano | -5.62 | -3.72 | 1.90 | - | 0.01 |
| PCDTT-FCNBT | Fluoro-cyano | -5.73 | -3.88 | 1.85 | - | 0.08 |
| PCDTT-NO2FBT | Nitro-fluoro | -5.92 | -4.01 | 1.91 | - | 0.02 |
| 4,7-di(9H-carbazol-9-yl)benzo[c][1][2][3]thiadiazole | Carbazole | - | - | - | 10⁻⁴ | - |
Note: The presented values are extracted from various research articles, and the molecular backbones of the polymer compounds (PCDTT) differ, which also influences the electronic properties. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines of key experimental protocols typically employed in the characterization of new benzothiadiazole derivatives.
Synthesis and Characterization
The synthesis of novel benzothiadiazole derivatives often involves cross-coupling reactions, such as Suzuki or Stille coupling, to introduce various functional groups onto the benzothiadiazole core.[4] Characterization of the synthesized compounds is typically performed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized molecules.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Elemental Analysis: To determine the elemental composition of the new derivatives.
Electrochemical Characterization
Cyclic Voltammetry (CV) is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of the synthesized compounds. The measurements are typically carried out in a three-electrode cell setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a suitable solvent containing a supporting electrolyte. The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO energy levels, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[5]
Photophysical Characterization
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are employed to investigate the optical properties of the benzothiadiazole derivatives. UV-Vis spectroscopy helps determine the optical bandgap from the absorption onset. PL spectroscopy provides information about the emissive properties of the materials.[6]
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
To evaluate the charge transport properties, the benzothiadiazole derivatives are incorporated as the active layer in OFET devices. Thin films of the materials are typically deposited by solution processing techniques like spin-coating. The charge carrier mobility is then extracted from the transfer characteristics of the fabricated OFETs in the saturation regime.[2][7]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of new benzothiadiazole derivatives.
Caption: Workflow for the synthesis and characterization of new benzothiadiazole derivatives.
Concluding Remarks
The functionalization of the benzothiadiazole core with various electron-withdrawing groups provides a versatile platform for the development of high-performance organic semiconductors. The choice of the specific EWG allows for the precise tuning of electronic and photophysical properties to meet the demands of different organic electronic applications. Fluorination is a widely used strategy that can effectively lower both HOMO and LUMO energy levels, leading to improved air stability and, in many cases, enhanced intermolecular interactions and charge transport.[1] Cyano-functionalization generally leads to a more significant lowering of the LUMO level compared to fluorination, which can be beneficial for n-type materials.[5] The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design of novel materials with tailored functionalities.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Power Conversion Efficiencies of 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole-Based Photovoltaic Devices: A Comparative Review
A comprehensive analysis of organic solar cells incorporating the fluorinated benzothiadiazole building block reveals a consistent achievement of high power conversion efficiencies, with performance intricately linked to device architecture, processing conditions, and the choice of acceptor material. The strategic incorporation of fluorine atoms into the benzothiadiazole unit, specifically in the 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole monomer, has proven to be a highly effective strategy for developing high-performance polymer semiconductors for organic photovoltaics (OPVs). This fluorination enhances the electron-withdrawing nature of the monomer, leading to polymers with lowered LUMO energy levels, which in turn facilitates improved electron affinity and a reduced bandgap, allowing for broader absorption of the solar spectrum.
One of the most successful polymers synthesized from this building block is PffBT4T-2OD, also known as PCE11. This polymer has consistently demonstrated power conversion efficiencies (PCEs) exceeding 10% in various device configurations. The high performance of PffBT4T-2OD is attributed to its high crystallinity, which promotes excellent hole transport mobilities.[1] This review compares the performance of various PffBT4T-2OD-based devices, highlighting the key factors that influence their efficiency.
Comparative Performance of PffBT4T-2OD Based Devices
The following table summarizes the photovoltaic performance of organic solar cells based on the polymer PffBT4T-2OD, which is synthesized using 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole as a key monomer. The data is compiled from various studies and showcases the impact of different acceptors and processing additives on the device efficiency.
| Donor Polymer | Acceptor | Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PffBT4T-2OD | PC71BM | 1,8-diiodooctane (DIO) | 0.75 | 19.5 | 72.2 | 10.57 | [2] |
| PffBT4T-2OD | PC71BM | 1-chloronaphthalene (CN) | - | - | - | 10.01 (average) | [1] |
| PffBT4T-2OD | PC71BM | 1,8-diiodooctane (DIO) | - | - | - | 9.0 | [3] |
| PffBT4T-2OD | PC71BM | None | - | - | - | 7.2 | [3] |
| PffBT4T-2OD | PC71BM | diphenylether (DPE) | - | - | - | 9.10 (average) | [1] |
| PffBT4T-2OD | PC61BM | - | - | - | - | - | [2] |
| PffBT4T-2OD | ICBA | - | 0.94 | - | - | 3.19 | [4] |
| PffBT4T-2OD | PC71BM | - | - | - | - | 9.31 | [4] |
| PffBT4T-2OD Ternary | PC71BM + PCDTBT8 | - | 0.79 | - | - | 11.2 | [2] |
| PffBT4T-2OD | Fullerene Derivatives | - | - | - | - | 8.6 - 10.8 | [5] |
Experimental Protocols
Synthesis of PffBT4T-2OD
The synthesis of the polymer PffBT4T-2OD involves a Stille coupling reaction.[1] The key monomer, 4,7-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1][2][6]-thiadiazole, is polymerized with 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene.[1] The monomer itself is synthesized from 4,7-Dibromo-5,6-difluorobenzo[c][1][2][6]thiadiazole.[7][8]
Device Fabrication
A common device architecture for high-efficiency PffBT4T-2OD solar cells is the inverted structure.[2] A typical fabrication process is as follows:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL): A layer of zinc oxide (ZnO) nanoparticles is spin-coated onto the ITO substrate and annealed.
-
Active Layer Deposition: The active layer solution, consisting of PffBT4T-2OD and an acceptor (e.g., PC71BM) in a 1:1.2 weight ratio, is prepared in a solvent mixture like chlorobenzene and dichlorobenzene (1:1 volume ratio) with the addition of a processing additive such as 3% 1,8-diiodooctane (DIO).[2] The solution is stirred at an elevated temperature (e.g., 100°C) to ensure complete dissolution.[2] The active layer is then spin-coated onto the ETL in a nitrogen-filled glovebox. Both the substrate and the polymer solution are often preheated (e.g., to 110°C) before spin-coating.[2]
-
Hole Transport Layer (HTL): A hole transport layer, such as molybdenum oxide (MoOx), is thermally evaporated on top of the active layer.
-
Anode Deposition: Finally, a metal anode, typically silver (Ag), is thermally evaporated to complete the device.
Device Fabrication and Characterization Workflow
The following diagram illustrates a typical workflow for the fabrication and characterization of organic solar cells based on 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole derivatives.
Caption: Workflow for organic solar cell fabrication and characterization.
References
- 1. Graded Morphologies and the Performance of PffBT4T-2OD:PC71BM Devices Using Additive Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole CAS#: 1504626-07-6 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole | 1504626-07-6 [m.chemicalbook.com]
Safety Operating Guide
Personal protective equipment for handling 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole
Essential Safety and Handling Guide for 4,7-Dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal protocols for 4,7-Dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole. Adherence to these procedures is paramount to ensure personal safety and minimize environmental risk. This compound is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Key Safety and Physical Data
A summary of essential quantitative data for 4,7-Dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole is provided in the table below for quick reference.
| Property | Value |
| CAS Number | 1295502-53-2 |
| Molecular Formula | C₆Br₂F₂N₂S |
| Molecular Weight | 329.95 g/mol |
| Physical Form | Solid |
| Melting Point | 153.0-157.0 °C[4] |
| Boiling Point | 318.2 °C at 760 mmHg[4] |
| Flash Point | 146.3 °C[4] |
Hazard Identification and Personal Protective Equipment (PPE)
Signal Word: Danger[4]
Hazard Statements:
-
H301: Toxic if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
A comprehensive personal protective equipment (PPE) plan is mandatory for handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical splash goggles and a face shield | Not generally required if handled within a fume hood | Lab coat, consider a chemical-resistant apron |
| Spill Cleanup | Well-ventilated area | Heavy-duty, chemically resistant gloves | Chemical splash goggles and a face shield | Air-purifying respirator with appropriate cartridges | Chemical-resistant suit or coveralls |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary PPE is worn correctly before handling.
-
When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and other tools to prevent cross-contamination.
2. Dissolution and Reaction:
-
Slowly and carefully add the solid compound to the solvent within the fume hood to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Maintain a clean and organized work area within the fume hood.
Emergency and Disposal Plans
Spill Response:
-
Small Spills:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE for spill cleanup (see PPE table).
-
Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Once absorbed, carefully sweep the material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
-
Large Spills:
-
Immediately evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the contaminated area.
-
Provide EHS with the Safety Data Sheet (SDS) for the compound.
-
Waste Disposal:
-
All waste containing 4,7-Dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole must be treated as hazardous chemical waste.
-
Collect all solid and liquid waste, including contaminated consumables (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and compatible hazardous waste container.
-
Halogenated organic waste should be segregated from non-halogenated waste streams.[1]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Protocol: Synthesis of 4,7-Dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole
The following is a representative protocol for the synthesis of the title compound, which is a key intermediate in the production of organic semiconductors.[2][5]
Materials:
-
3,6-dibromo-4,5-difluorobenzene-1,2-diamine
-
Dichloromethane
-
Triethylamine
-
Thionyl chloride
-
Ice
-
Dilute hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3,6-dibromo-4,5-difluorobenzene-1,2-diamine in dichloromethane in a round-bottom flask.[5]
-
Add triethylamine to the solution and cool the mixture to 0 °C using an ice bath.[5]
-
Slowly add thionyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux at 46 °C for 6 hours.[5]
-
Cool the mixture to room temperature and pour it into ice water.[5]
-
Adjust the pH of the aqueous layer to approximately 1 with dilute hydrochloric acid.[5]
-
Extract the aqueous phase with dichloromethane.[5]
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[5]
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
